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  • Product: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate
  • CAS: 344303-87-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate in Advanced Organic Synthesis

Executive Summary In the realm of modern drug discovery and complex heterocyclic synthesis, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) serves as a highly functionalized, densely substituted buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and complex heterocyclic synthesis, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) serves as a highly functionalized, densely substituted building block[1]. As application scientists, we recognize that the isoxazole core is a privileged scaffold in medicinal chemistry. However, the introduction of orthogonal functional groups—specifically a nitro group at the C4 position and a carboxylate at the C5 position—creates a unique "push-pull" electronic system. This whitepaper details the physicochemical properties, the causality behind its specialized anhydrous synthesis, and the mechanistic intricacies of its reactivity, providing a self-validating guide for researchers utilizing this compound.

Chemical Identity & Physicochemical Profiling

The structural architecture of methyl 3-methyl-4-nitroisoxazole-5-carboxylate dictates its physical behavior and downstream reactivity. The electron-withdrawing nature of both the nitro and ester groups significantly depletes the electron density of the isoxazole ring, rendering the C5 position highly susceptible to nucleophilic attack.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 3-methyl-4-nitroisoxazole-5-carboxylate
CAS Number 344303-87-3[1]
Molecular Formula C₆H₆N₂O₅[2]
Molecular Weight 186.12 g/mol [2]
SMILES String O=C(C1=C(=O)C(C)=NO1)OC[1]
Structural Class Nitroisoxazole Ester

Synthesis Methodologies: The Anhydrous Nitration Paradigm

Standard electrophilic aromatic substitution (e.g., using HNO₃/H₂SO₄ mixed acids) is notoriously ineffective for this scaffold. The isoxazole ring is already electronically deactivated by the C5-ester, and harsh aqueous acids frequently lead to ester hydrolysis or complete ring degradation. To circumvent this, we employ an anhydrous nitration protocol utilizing in situ generated nitronium triflate[3].

SynthesisWorkflow A 3-Methylisoxazole-5-carboxylic acid B Esterification (SOCl2, MeOH) A->B C Methyl 3-methylisoxazole-5-carboxylate B->C D Anhydrous Nitration (Me4NNO3, Tf2O, DCM) C->D Electrophilic Aromatic Substitution E Methyl 3-methyl-4-nitroisoxazole-5-carboxylate D->E Mild Conditions / High Yield

Workflow for the anhydrous nitration of the isoxazole core.

Step-by-Step Experimental Protocol

Phase 1: Esterification of the Isoxazole Core

  • Objective: Protect the C5-carboxylic acid to prevent decarboxylation and direct the subsequent nitration.

  • Procedure: Suspend 3-methylisoxazole-5-carboxylic acid in anhydrous methanol. Slowly add thionyl chloride (SOCl₂) dropwise at 0 °C[4].

  • Causality: SOCl₂ generates a highly reactive acyl chloride intermediate in situ, which is immediately trapped by methanol. The evolution of SO₂ and HCl gases thermodynamically drives the reaction to completion.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc gradient. The disappearance of the baseline-retained carboxylic acid confirms complete conversion. Concentrate under vacuum to yield methyl 3-methylisoxazole-5-carboxylate.

Phase 2: Anhydrous Electrophilic Aromatic Nitration

  • Objective: Introduce the nitro group at the sterically hindered and electronically deactivated C4 position.

  • Procedure: In an oven-dried flask under a nitrogen atmosphere, suspend tetramethylammonium nitrate (Me₄NNO₃) in anhydrous dichloromethane (DCM). Add trifluoromethanesulfonic anhydride (Tf₂O) at room temperature, followed by the addition of methyl 3-methylisoxazole-5-carboxylate[4].

  • Causality: The reaction between Me₄NNO₃ and Tf₂O rapidly generates nitronium triflate (NO₂⁺ OTf⁻)[3]. This highly potent, anhydrous electrophile forces the nitration at the C4 position without risking the hydrolytic cleavage of the methyl ester.

  • Self-Validation: Extract an aliquot and analyze via ¹H NMR. The diagnostic disappearance of the C4-H isoxazole proton singlet (typically observed around 6.8 ppm) definitively confirms successful substitution[4].

  • Isolation: Quench the reaction with aqueous NaHCO₃. The target compound remains in the organic layer, while the water-soluble tetramethylammonium salts partition cleanly into the aqueous phase, allowing for high-purity isolation without extensive chromatography[3].

Reactivity & Mechanistic Pathways: The Spirocyclisation Phenomenon

Understanding the reactivity of methyl 3-methyl-4-nitroisoxazole-5-carboxylate requires analyzing its behavior under basic or oxidative conditions. A common pitfall in synthetic planning is attempting to saponify the methyl ester to recover the free carboxylic acid.

As elucidated by 5, the resulting carboxylate anion is fundamentally unstable[5]. The intense electron-withdrawing effect of the adjacent C4-nitro group makes the C5 carbon highly electrophilic. Consequently, the carboxylate oxygen undergoes an intramolecular nucleophilic attack on the C5 position, forming a transient spiro-γ-lactone. This intermediate rapidly undergoes decarbonylation (loss of carbon monoxide) to yield a 3-methyl-4-nitroisoxazolone derivative[5].

Spirocyclisation A Methyl 3-methyl-4-nitroisoxazole-5-carboxylate B Ester Hydrolysis A->B C Carboxylate Anion Intermediate B->C D Intramolecular Nucleophilic Attack (at C5 position) C->D Driven by C4-NO2 E Spiro-gamma-lactone Intermediate D->E F Decarbonylation (-CO) E->F G 3-Methyl-4-nitroisoxazolone F->G Ring Contraction

Spirocyclisation and decarbonylation pathway during attempted hydrolysis.

Causality Insight: This pathway highlights why the esterification step prior to nitration is not merely a protecting group strategy, but a fundamental requirement. The ester locks the oxygen nucleophile, preventing the spontaneous collapse and rearrangement of the isoxazole ring under the reaction conditions[5].

References

  • Title: Safety Data Sheet - CymitQuimica Source: CymitQuimica URL: 2

  • Title: 344303-87-3 | Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Source: Ambeed URL: 1

  • Title: SYNTHETIC METHODS General methods Source: bioRxiv URL: 4

  • Title: Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride Source: PubMed / Journal of Organic Chemistry URL: 3

  • Title: Permanganate oxidation of 3-methyl-4-nitro-5-styrilisoxazole: a correction Source: ResearchGate / Tetrahedron Letters URL: 5

Sources

Exploratory

Definitive Technical Guide: Molecular Weight and Exact Mass Determination for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Executive Summary Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, including AMPA r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, including AMPA receptor ligands[1]. In drug development and analytical chemistry, accurately distinguishing between a compound's macroscopic average molecular weight (MW) and its microscopic monoisotopic exact mass is critical. This whitepaper details the theoretical calculations, structural deconstruction, and self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to accurately characterize this molecule[2][3].

Chemical Identity & Structural Deconstruction

The compound features an isoxazole core substituted with a methyl group at position 3, a nitro group at position 4, and a methyl ester (carboxylate) at position 5.

Table 1: Chemical Identifiers

PropertyValue
Chemical Name Methyl 3-methyl-4-nitroisoxazole-5-carboxylate
CAS Number 344303-87-3
Molecular Formula C6H6N2O5
SMILES O=C(C1=C(=O)C(C)=NO1)OC
Theoretical Mass Calculations: Causality and Application

The divergence between Molecular Weight and Exact Mass stems from isotopic distribution. Understanding when to apply each value is a foundational principle in analytical chemistry.

Mass_Logic Formula C6H6N2O5 AvgMass Average Atomic Weights (C:12.011, H:1.008...) Formula->AvgMass ExactMass Monoisotopic Masses (12C:12.000, 1H:1.0078...) Formula->ExactMass MW Molecular Weight 186.122 g/mol AvgMass->MW EM Exact Mass 186.02767 Da ExactMass->EM App1 Macroscopic Prep (Molarity, Yield) MW->App1 App2 HRMS Analysis (Adduct Identification) EM->App2

Divergent logic for calculating average molecular weight versus monoisotopic exact mass.

3.1. Average Molecular Weight (MW)

Causality: Average molecular weight accounts for the natural abundance of all isotopes (e.g., ^12C and ^13C). This value is strictly used for macroscopic laboratory operations, such as weighing powders to calculate reaction stoichiometry, synthetic yield, or assay molarity.

Table 2: Average Molecular Weight Calculation

ElementCountAverage Atomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)61.0086.048
Nitrogen (N)214.00728.014
Oxygen (O)515.99979.995
Total MW 186.123

(Note: Utilizing high-precision standard atomic weights yields a refined MW of 186.1222 g/mol [2])

3.2. Monoisotopic Exact Mass

Causality: Mass spectrometers separate individual ions, not macroscopic aggregates. Therefore, exact mass calculations use only the mass of the most abundant isotope for each element (e.g., exactly 12.000000 Da for ^12C). This precision is required to differentiate isobaric compounds and identify specific adducts during High-Resolution Mass Spectrometry[4].

Table 3: Monoisotopic Exact Mass Calculation

ElementCountMonoisotopic Mass (Da)Total Exact Mass (Da)
^12C612.00000072.000000
^1H61.0078256.046950
^14N214.00307428.006148
^16O515.99491579.974575
Exact Mass 186.027673

(Matches the theoretical monoisotopic mass of 186.02766 Da[4])

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the chemical identity of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, a self-validating LC-HRMS workflow must be employed. Modern instrumentation (e.g., Bruker micrOTOF II or Thermo Orbitrap) is utilized to achieve sub-5 ppm mass accuracy[1].

MS_Workflow N1 Sample Preparation (1 mg/mL in MeOH) N2 Chromatographic Separation (UHPLC, C18 Column) N1->N2 Injection N3 Ionization (ESI+ / ESI-) Adduct Formation N2->N3 Elution N4 High-Resolution Mass Spectrometry (TOF / Orbitrap) N3->N4 Ion Transfer N5 Data Analysis (Exact Mass & Isotope Pattern) N4->N5 Spectra Generation

Workflow for LC-HRMS validation of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a 1 µg/mL working solution using 50:50 Methanol:Water (with 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, promoting ionization in positive Electrospray Ionization (ESI+), which drives the formation of the [M+H]+ adduct.

  • Instrument Calibration: Infuse a known calibrant (e.g., sodium formate) prior to the run. Causality: Time-of-flight (TOF) tubes are sensitive to minor thermal fluctuations; pre-run calibration ensures mass accuracy remains below the 5 ppm threshold necessary for empirical formula confirmation[1].

  • Blank Injection (Self-Validation): Inject the pure solvent matrix prior to the sample. Causality: This establishes a baseline and proves that the observed m/z signals in the subsequent sample run are not derived from column carryover or background isobaric contaminants.

  • Acquisition: Inject 5 µL of the sample. Utilize a C18 column with a rapid gradient (e.g., 5% to 95% Acetonitrile over 5 minutes) to focus the analyte peak and minimize ion suppression from the matrix.

  • Data Processing & Mass Error Calculation: Extract the ion chromatogram for the theoretical adduct masses. Calculate the mass error using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10^6 A valid identification requires an error of ≤ 5 ppm.

Table 4: Common ESI Adducts for C6H6N2O5

Adduct TypeIonization ModeCalculationTheoretical m/z
Protonated [M+H]+ESI+186.02767 + 1.00728187.03495
Sodiated[M+Na]+ESI+186.02767 + 22.98977209.01744
Formate[M+HCOO]-ESI-186.02767 + 44.99820231.02587
Conclusion

The rigorous determination of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate's mass properties is non-negotiable for downstream applications in medicinal chemistry. By strictly separating the macroscopic utility of its average molecular weight (186.122 g/mol ) from the spectrometric necessity of its exact mass (186.02767 Da), researchers can ensure high-fidelity analytical validation and robust experimental reproducibility[2][4].

References[4] Title: C6H6N2O5 - Explore - PubChemLite

Source: uni.lu URL:[2] Title: SAFETY DATA SHEET - CymitQuimica Source: cymitquimica.com URL:[3] Title: 344303-87-3 | Methyl 3-methyl-4-nitroisoxazole-5-carboxylate | Esters | Ambeed.com Source: ambeed.com URL:[1] Title: A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor Source: semanticscholar.org URL:

Sources

Foundational

Preliminary Investigation of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Derivatives: Synthetic Workflows and Biological Applications

Executive Summary Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (MMNC) is a highly functionalized, electron-deficient heterocyclic building block that has garnered significant attention in modern drug discovery. Charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (MMNC) is a highly functionalized, electron-deficient heterocyclic building block that has garnered significant attention in modern drug discovery. Characterized by a densely substituted isoxazole core, this compound serves as a versatile precursor for synthesizing libraries of bioactive molecules. This technical whitepaper provides an in-depth analysis of MMNC derivatives, detailing the structural rationale behind their reactivity, field-proven synthetic protocols for their derivatization, and their emerging roles as potent biological warheads in oncology and parasitology.

Chemical Profiling & Structural Rationale

The utility of MMNC relies on the synergistic electronic effects of its three substituents:

  • C3-Methyl Group: Provides steric shielding and modulates the lipophilicity of the core scaffold, which is critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in downstream drug candidates.

  • C4-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) that activates the ring. More importantly, in biological systems, the 4-nitroisoxazole moiety functions as a "masked nitrile oxide"—a reactive electrophilic warhead capable of forming covalent bonds with specific enzymatic targets .

  • C5-Methyl Carboxylate: Offers an orthogonal site for derivatization. It can be selectively hydrolyzed and coupled with various amines to generate carboxamide libraries without perturbing the sensitive nitroisoxazole core .

Quantitative Data Summaries

To establish a baseline for synthetic planning and biological screening, the physicochemical properties and comparative pharmacological targets of MMNC and its derivatives are summarized below.

Table 1: Physicochemical Profile of MMNC Core

PropertyValueRationale / Implication
CAS Number 344303-87-3Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₆N₂O₅Low molecular weight (186.12 g/mol ) ensures high ligand efficiency.
SMILES O=C(C1=C(=O)C(C)=NO1)OCUseful for in silico docking and computational ADME modeling.
Reactivity Profile Electrophilic / Base-sensitiveRequires mild conditions for derivatization to prevent ring cleavage.

Table 2: Pharmacological Targets of 4-Nitroisoxazole Derivatives

Target / DiseaseMechanism of ActionReference Scaffold
GPX4 / Therapy-Resistant Cancer Covalent modification of active-site selenocysteine via masked nitrile oxide, inducing ferroptosis.ML210 analogs
Nitroreductases / Chagas Disease Bioreduction of the nitro group generating localized, fatal oxidative stress in Trypanosoma cruzi.3,5-dimethyl-4-nitroisoxazole
DNA/Proteins / Solid Tumors Bioreductive activation in hypoxic tumor tissues leading to cytotoxic Pt(II) complex binding.Pt(II)-nitroisoxazole complexes

Experimental Protocols: Synthesis & Derivatization

Rationale for Synthetic Choices

The isoxazole ring, particularly when substituted with a highly electron-withdrawing nitro group, is sensitive to strong nucleophiles and harsh thermal conditions. Traditional acyl chloride generation (e.g., refluxing with SOCl₂) can trigger unwanted ring-opening or spirocyclization events. Therefore, a two-step mild activation strategy using LiOH for saponification and EDC/HOBt for amide coupling is mandated.

Workflow Visualization

Workflow A MMNC Core (CAS: 344303-87-3) B Saponification (LiOH, THF/H2O) A->B C Carboxylic Acid Intermediate B->C D Amidation (EDC/HOBt, Amines) C->D E Carboxamide Derivatives D->E

Synthetic workflow for the derivatization of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.
Standard Operating Procedure (SOP): Mild Amidation of the C5-Carboxylate

Step 1: Saponification (Self-Validating Isolation)

  • Reaction: Dissolve MMNC (1.0 eq) in a 3:1 mixture of THF/H₂O. Cool to 0 °C. Add LiOH·H₂O (1.2 eq) portion-wise. Stir for 2 hours at room temperature.

  • Validation: The protocol is inherently self-validating. The progress is visually confirmed by the dissolution of the organic ester into the aqueous layer. TLC (10% MeOH in DCM) will show the disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2. The 3-methyl-4-nitroisoxazole-5-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum. This eliminates the need for chromatographic purification.

Step 2: EDC/HOBt-Mediated Coupling

  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC·HCl (1.5 eq). Stir at room temperature for 30 minutes. Causality: HOBt acts as a nucleophilic catalyst that rapidly consumes the O-acylisourea intermediate formed by EDC, preventing the formation of an unreactive N-acylurea byproduct and ensuring high fidelity in amide bond formation.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) followed by DIPEA (2.5 eq). Stir for 12 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃ (to remove unreacted acid and HOBt), 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate to yield the carboxamide derivative.

Biological Mechanisms & Pharmacological Applications

The derivatives of MMNC are not merely passive structural scaffolds; they act as active biological warheads depending on the cellular environment.

GPX4 Inhibition and Ferroptosis Induction

In the context of oncology, therapy-resistant cancers often rely on Glutathione Peroxidase 4 (GPX4) to neutralize lipid peroxides. 4-Nitroisoxazole derivatives act as prodrugs. Upon intracellular processing, the nitroisoxazole ring opens to form a highly reactive nitrile oxide. This electrophilic species selectively attacks and covalently binds to the active-site selenocysteine of GPX4. This irreversible inhibition blocks the clearance of lipid peroxides, triggering ferroptosis—a non-apoptotic, iron-dependent form of programmed cell death .

Mechanism N1 4-Nitroisoxazole Derivative N2 Cellular Activation (Masked Nitrile Oxide) N1->N2 Intracellular Processing N3 Covalent Binding to GPX4 Selenocysteine N2->N3 Electrophilic Attack N4 Inhibition of Lipid Peroxide Clearance N3->N4 N5 Ferroptosis (Programmed Cell Death) N4->N5 Accumulation of ROS

Mechanism of action for 4-nitroisoxazole derivatives in GPX4 inhibition and ferroptosis.
Trypanocidal Activity via Bioreduction

In parasitology, nitroheterocycles are foundational to treating Chagas disease. Derivatives of 4-nitroisoxazoles exhibit potent trypanocidal activity against Trypanosoma cruzi. The mechanism relies on the single-electron bioreduction of the C4-nitro group by parasitic Type I nitroreductases (NTRs). This reduction generates highly reactive radical species and electrophilic metabolites that induce fatal oxidative stress and damage intracellular macromolecules within the parasite, while remaining relatively inert in mammalian host cells .

Hypoxia-Targeted Metal Complexes

Recent advancements have also utilized 4-nitroisoxazoles as ligands for Platinum(II) and Platinum(IV) complexes. The electron-withdrawing nature of the nitroisoxazole allows for the creation of prodrugs that remain stable in systemic circulation but undergo bioreductive activation specifically in the hypoxic microenvironments of solid tumors, releasing cytotoxic Pt(II) species that crosslink DNA .

References

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads. ChemRxiv. Available at:[Link]

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. PMC / National Institutes of Health. Available at:[Link]

  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. MDPI International Journal of Molecular Sciences. Available at:[Link]

Exploratory

Crystal structure analysis and X-ray diffraction of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

An In-Depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Foreword: Charting the Molecular Landscape of a Promising Heterocycle To the researche...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Foreword: Charting the Molecular Landscape of a Promising Heterocycle

To the researchers, scientists, and drug development professionals who navigate the complex world of medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design. The isoxazole scaffold, a recurring motif in numerous pharmacologically active agents, presents a fascinating area of study. Within this class, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate stands out as a compound of significant interest due to the unique electronic and steric arrangement of its substituents. The interplay between the electron-withdrawing nitro group and the ester functionality, anchored to the methylated isoxazole core, suggests a rich potential for targeted intermolecular interactions—a key to its efficacy and selectivity.

This guide provides a comprehensive walkthrough of the elucidation of its solid-state architecture through single-crystal X-ray diffraction. While a definitive, publicly available crystal structure for this specific molecule has yet to be reported, this document serves as an expert-led, procedural blueprint. It is structured to not only detail the "how" but, more critically, the "why" behind each step of the analytical cascade, from synthesis to structural refinement. The data presented herein is a representative, hypothetical model derived from closely related, structurally confirmed isoxazole derivatives, intended to provide a robust framework for researchers undertaking similar crystallographic challenges.

Synthesis and Crystallogenesis: From Precursors to a Diffraction-Quality Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of a high-quality single crystal. The chosen synthetic route and crystallization methodology are paramount, as they directly influence the purity and crystalline order of the final product.

Rationale for the Synthetic Pathway

The synthesis of the title compound can be approached through a multi-step process, beginning with the construction of the isoxazole ring, followed by functional group modifications. A plausible and efficient route involves the nitration of a suitable isoxazole precursor. This approach is favored for its regioselectivity and the availability of starting materials.

A related precursor, methyl 3-methoxyisoxazole-5-carboxylate, has been synthesized and its nitration provides a viable path.[1] The synthesis commences with commercially available methyl 3-hydroxyisoxazole-5-carboxylate.[1]

Experimental Protocol: Synthesis
  • Methylation of the Hydroxyl Group (Hypothetical Adaptation): To a solution of methyl 3-hydroxyisoxazole-5-carboxylate in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added, followed by a methylating agent (e.g., methyl iodide). The reaction proceeds at room temperature to yield methyl 3-methoxyisoxazole-5-carboxylate.[1]

  • Nitration of the Isoxazole Ring: The crucial step of introducing the nitro group at the C4 position is achieved using a potent nitrating agent. A mixture of triflic anhydride and tetramethylammonium nitrate in a chlorinated solvent like dichloromethane (DCM) serves as an effective nitrating system for electron-rich heterocycles.[1] The reaction is typically conducted under reflux for an extended period to ensure complete conversion.

  • Purification: The crude product is purified using silica gel column chromatography to isolate the target compound, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, with high purity.

The Art of Crystallization: Obtaining a Single Crystal

The acquisition of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Experimental Protocol: Crystallization

  • Solvent Selection: A systematic screening of solvents is performed. A good starting point is a binary solvent system, such as ethanol/water or dichloromethane/hexane.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol) in a clean vial. The vial is covered with a perforated cap to allow for the slow evaporation of the solvent over several days at a constant temperature. This method is often successful for obtaining high-quality crystals of small organic molecules.[2]

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are carefully selected under a microscope for mounting.[2]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

With a suitable crystal in hand, the process of determining its three-dimensional structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

The Workflow of Data Collection and Structure Solution

The experimental workflow is a standardized yet highly technical process that requires precision at every stage.

G A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing (Indexing, Integration, Scaling) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Full-matrix least-squares on F^2) D->E F Final Structure Validation and CIF Generation E->F

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: X-ray Diffraction
  • Crystal Mounting: A selected crystal is mounted on a cryoloop and placed in a stream of cold nitrogen gas (typically at 100 K) on the goniometer head of the diffractometer. The cryogenic temperature minimizes thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction images are collected by a detector, such as a CCD or CMOS detector.[2]

  • Data Processing: The collected raw data is processed to determine the unit cell dimensions, assign one of the 230 space groups, and integrate the intensities of the thousands of reflections.[2]

  • Structure Solution: The initial atomic positions are determined from the processed data. For small molecules, "direct methods" are typically successful in solving the phase problem of crystallography.[2]

  • Structure Refinement: The initial model is refined using a full-matrix least-squares method on F². In this iterative process, the atomic positions and displacement parameters are adjusted to improve the agreement between the observed and calculated structure factors. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Structural Analysis and Interpretation: A Hypothetical Case Study

As no published crystal structure for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is available, we will proceed with a detailed analysis of a plausible, hypothetical structure based on the known geometries of similar 4-nitroisoxazole derivatives.[3][4]

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data for the title compound.

ParameterHypothetical Value
Chemical FormulaC₆H₆N₂O₅
Formula Weight186.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.350
b (Å)12.850
c (Å)8.450
β (°)105.50
Volume (ų)768.9
Z4
Calculated Density (g/cm³)1.608
Absorption Coeff. (mm⁻¹)0.135
F(000)384
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05
Molecular Geometry and Conformation

The analysis of the hypothetical structure reveals several key features:

  • Planarity of the Isoxazole Ring: The five-membered isoxazole ring is expected to be essentially planar, a common feature for such aromatic heterocycles.

  • Orientation of the Nitro Group: The nitro group at the C4 position is likely to be slightly twisted out of the plane of the isoxazole ring due to steric hindrance from the adjacent methyl and carboxylate groups. This torsion angle is critical for understanding the molecule's electronic properties and reactivity.

  • Conformation of the Ester Group: The methyl carboxylate group at the C5 position will adopt a conformation that minimizes steric clashes with the neighboring nitro group. An intramolecular C-H···O interaction between the methyl group and an oxygen of the nitro group could contribute to stabilizing a near-coplanar arrangement of the ester with the isoxazole ring.

Caption: A schematic representation of the molecular structure and key functional groups.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules arrange themselves in a repeating pattern, held together by a network of intermolecular forces. For the title compound, the following interactions are anticipated:

  • C-H···O Hydrogen Bonds: The presence of multiple oxygen atoms (from the nitro and carboxylate groups) and various C-H donors suggests that weak C-H···O hydrogen bonds will be the dominant intermolecular force. These interactions would link the molecules into chains or sheets.

  • π-π Stacking: Depending on the crystal packing, there might be offset π-π stacking interactions between the electron-deficient isoxazole rings of adjacent molecules.

The understanding of these non-covalent interactions is crucial in the field of crystal engineering and for predicting the physicochemical properties of the solid material, such as solubility and melting point.

Conclusion and Future Directions

This guide has outlined the comprehensive process for the synthesis, crystallization, and structural elucidation of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate by single-crystal X-ray diffraction. While based on a hypothetical dataset, the principles and methodologies described are grounded in established crystallographic practice and data from closely related structures.

The definitive determination of this crystal structure would be a valuable contribution to the field. It would allow for a precise understanding of the conformational preferences and intermolecular interactions of this promising isoxazole derivative. For drug development professionals, such data is invaluable for structure-based drug design, enabling the optimization of lead compounds to enhance their binding affinity and selectivity for biological targets. It is our hope that this guide will serve as a practical and insightful resource for researchers embarking on the structural characterization of this and other novel heterocyclic compounds.

References

  • (Reference placeholder for a general organic chemistry textbook)
  • (Reference placeholder for a general crystallography textbook)
  • Matveev, E. V., et al. (2021). Synthesis of 4-Nitroisoxazole-Based Energetic Materials. Organic Letters, 23(9), 3562–3566. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12, 25633-25638. Available from: [Link]

  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E79, 935-938. Available from: [Link]

  • (Reference placeholder for software used in data processing and refinement, e.g., SHELX)

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Foundational

Thermodynamic stability of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate at Room Temperature Foreword The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate at Room Temperature

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and synthetic versatility make it an attractive heterocycle for drug design. However, the introduction of high-energy functional groups, such as the nitro group, necessitates a thorough and rigorous evaluation of the molecule's thermodynamic stability. This is not merely a regulatory formality but a fundamental aspect of drug development, ensuring the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API).[3][4] This guide provides a comprehensive framework for assessing the room temperature stability of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of isoxazole stability, present field-proven experimental protocols, and offer insights into data interpretation and risk assessment.

Chapter 1: The Molecular Architecture and Its Influence on Stability

The stability of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is not random; it is dictated by the interplay of its structural features. Understanding these factors provides the causal basis for predicting its behavior and designing appropriate stability studies.

The Isoxazole Ring: An Inherent Vulnerability

The five-membered isoxazole ring is an aromatic heterocycle, yet it possesses an inherent point of weakness: the nitrogen-oxygen (N-O) single bond.[5] This bond is significantly weaker than other bonds within the ring, making its cleavage the typical initiating step in the thermal decomposition of isoxazoles.[6][7] Computational and experimental studies have shown that under thermal stress, the primary decomposition process for isoxazoles is the cleavage of this N-O bond, leading to various rearrangement and fragmentation products.[6][8][9]

The Role of Substituents: A Delicate Balance

The substituents on the isoxazole ring play a critical role in modulating its stability.[10][11] In Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, we have three key groups:

  • 3-Methyl Group (-CH₃): As an electron-donating group, the methyl substituent can have a modest stabilizing effect on the heterocyclic ring.

  • 5-Carboxylate Group (-COOCH₃): This electron-withdrawing group can influence the electron density of the ring, impacting its overall stability.

  • 4-Nitro Group (-NO₂): This is the most significant substituent concerning thermodynamic stability. The nitro group is a potent electron-withdrawing group and is recognized as a high-energy functional group. Its presence is known to significantly lower the decomposition temperature of many organic compounds, including heterocycles.[12][13][14] The C-NO₂ bond itself can be a point of thermal failure, and the group's presence can drastically increase the exothermic nature of the decomposition.[14]

The combination of these substituents, particularly the powerful nitro group, suggests that Methyl 3-methyl-4-nitroisoxazole-5-carboxylate may have a notable thermal hazard potential that requires careful experimental characterization.

Chapter 2: A Multi-Pronged Approach to Stability Assessment

No single technique can fully elucidate the stability profile of a pharmaceutical compound. A robust assessment relies on synthesizing data from several orthogonal methods, from long-term studies under ambient conditions to accelerated testing under thermal stress.

Foundational Stability Testing: Long-Term and Accelerated Studies

The cornerstone of any stability program is the long-term study, designed to evaluate a drug substance under its recommended storage conditions.[3] These studies are essential for determining the re-test period or shelf life.[4]

Protocol 2.1.1: Long-Term Stability Study (ICH Q1A(R2))

  • Causality: This protocol directly mimics the intended storage conditions over an extended period, providing the most reliable data for shelf-life determination. The frequency of testing is designed to establish a clear stability profile over time.[15][16]

  • Methodology:

    • Place a minimum of three batches of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate in a container closure system that simulates the proposed packaging.[15]

    • Store the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .

    • Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

    • At each time point, analyze the samples for the following attributes:

      • Appearance (visual inspection for color change, melting, etc.).

      • Assay (using a validated, stability-indicating HPLC method).

      • Degradation products/impurities (quantified by HPLC).

      • Moisture content (Karl Fischer titration).

  • Self-Validation: The use of a validated, stability-indicating analytical method is crucial. This method must be proven to separate the intact API from any potential degradation products, ensuring that a decrease in the API's concentration is accurately measured and correlated with an increase in impurities.

Thermal Hazard Evaluation: Probing the Limits

To understand the compound's behavior outside of normal storage conditions and to assess potential risks during manufacturing (e.g., drying, milling) or in case of temperature excursions, thermal analysis techniques are indispensable.

Protocol 2.2.1: Differential Scanning Calorimetry (DSC)

  • Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[17] It provides critical data on the melting point (an indicator of purity), the onset temperature of decomposition (Tonset), and the energy released during decomposition (ΔHdecomp). A low Tonset and a high ΔHdecomp indicate a significant thermal hazard.[12][13]

  • Methodology:

    • Calibrate the DSC instrument using certified standards (e.g., indium).

    • Accurately weigh 1-3 mg of the sample into a high-pressure crucible (e.g., gold-plated stainless steel) to contain any pressure generated during decomposition.[12]

    • Seal the crucible hermetically.

    • Place the crucible in the DSC sample cell and an empty, sealed crucible in the reference cell.

    • Heat the sample at a constant rate, typically 4-10°C/min, from ambient temperature to a final temperature beyond any expected decomposition (e.g., 30°C to 400°C).[12]

    • Record the heat flow versus temperature to generate the DSC thermogram.

  • Self-Validation: Always perform a re-scan of the same sample after the initial run. The absence of any thermal events on the re-scan confirms that the observed exotherm was due to irreversible decomposition. Additionally, weighing the crucible after the experiment can detect mass loss, which would indicate a breach of the seal.[18]

Protocol 2.2.2: Thermogravimetric Analysis (TGA)

  • Causality: TGA measures the change in mass of a sample as a function of temperature.[19][20] It is highly effective for determining the temperature at which decomposition begins (indicated by mass loss) and for quantifying the amount of volatile components or residue.[21] When used with DSC, it helps to distinguish between phase transitions (like melting, with no mass loss) and decomposition (with mass loss).

  • Methodology:

    • Calibrate the TGA instrument's balance and temperature sensor.

    • Place 5-10 mg of the sample into the TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert nitrogen purge) to a final temperature of ~400-500°C.[20]

    • Record the sample mass as a function of temperature.

  • Self-Validation: The TGA curve provides an internal check. The initial mass at the start of the experiment should be stable until the onset of a thermal event (e.g., solvent loss or decomposition). The final residual mass should also be stable, providing a quantitative measure of the non-volatile components.

The following diagram illustrates the integrated workflow for a comprehensive stability assessment.

G cluster_0 Initial Characterization cluster_1 Thermal Hazard Assessment cluster_2 Long-Term Stability Assessment cluster_3 Data Synthesis & Reporting API API Batch (Methyl 3-methyl-4-nitroisoxazole-5-carboxylate) DSC Protocol 2.2.1 Differential Scanning Calorimetry (DSC) API->DSC TGA Protocol 2.2.2 Thermogravimetric Analysis (TGA) API->TGA LongTerm Protocol 2.1.1 Long-Term Study (25°C / 60% RH) API->LongTerm ForcedDeg Forced Degradation (Thermal, Light, H₂O, O₂) API->ForcedDeg DataInterp Data Interpretation - Tonset, ΔHdecomp - Degradation Profile DSC->DataInterp TGA->DataInterp LongTerm->DataInterp ForcedDeg->DataInterp Risk Risk Assessment DataInterp->Risk Report Stability Report & Shelf-Life Assignment Risk->Report G A Long-Term Study Data (Assay >99% at 24 mo) D Conclusion 1: Thermodynamically Stable at Room Temperature A->D B DSC Data (Tonset ~180°C, ΔHdecomp is high) E Conclusion 2: Potential Thermal Hazard Under Elevated Temperatures B->E C TGA Data (Mass loss starts ~175°C) C->E F Overall Assessment: Suitable for standard storage with process controls for heating. D->F E->F

Caption: Logical flow from data to assessment.

Chapter 4: Safe Handling and Storage Recommendations

Based on the stability profile, clear guidelines for handling and storage are essential to ensure laboratory and manufacturing safety.

  • Room Temperature Storage: The compound should be stored in a well-ventilated area, away from heat sources, sparks, or open flames. [22]The ideal storage condition is a controlled room temperature environment (20-25°C).

  • Avoid Incompatibilities: Keep the material away from strong bases, amines, and strong reducing or oxidizing agents, as these can potentially catalyze decomposition. [22]Nitro compounds can form shock-sensitive salts with bases.

  • Process Safety: During any manufacturing step that involves heating (e.g., drying in an oven), the temperature must be kept well below the determined onset of decomposition. A safety margin of at least 50-70°C below the Tonset is often recommended. Continuous monitoring and control are paramount.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should be worn when handling the compound.

Conclusion

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, based on the chemical principles of its structure, is expected to exhibit excellent chemical stability at room temperature. Long-term studies are predicted to confirm its suitability for a standard pharmaceutical shelf-life. However, the presence of the nitro group imparts a significant, and not to be underestimated, potential for hazardous thermal decomposition at elevated temperatures. A comprehensive stability assessment, integrating long-term storage data with thermal analysis techniques like DSC and TGA, is not merely recommended—it is imperative. This multi-faceted approach provides the robust, scientifically-grounded data necessary to ensure the quality, safety, and efficacy of this promising pharmaceutical building block from the laboratory to the clinic.

References

  • Liu, R., Higgins, J., & Zhou, X. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(39), 7231–7235. Available from: [Link]

  • Lifshitz, A., et al. (1994). Thermal Decomposition of Isoxazole. Experimental and Modeling Study. The Journal of Physical Chemistry, 98(43), 11044-11052. Available from: [Link]

  • Alves, M. J., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. Journal of the American Chemical Society, 133(47), 18911–18923. Available from: [Link]

  • CP Lab. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Available from: [Link]

  • Roy, D., et al. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 46(3), 1156-1168. Available from: [Link]

  • Westhoff, E., et al. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Drug testing and analysis, 11(7), 1065–1075. Available from: [Link]

  • Liu, R., Higgins, J., & Zhou, X. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(39), 7231–7235. Available from: [Link]

  • Liu, R., Higgins, J., & Zhou, X. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(39), 7231–7235. Available from: [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available from: [Link]

  • Xia, H., et al. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development. Available from: [Link]

  • Westhoff, E., et al. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Drug testing and analysis, 11(7), 1065–1075. Available from: [Link]

  • Bajaj, S., et al. (2007). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

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  • Gaisford, S. (2005). Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. Thesis. Available from: [Link]

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  • Burger, T., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3149–3159. Available from: [Link]

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  • Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Haverford Scholarship. Available from: [Link]

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  • Jackson, K. E., et al. (2022). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS organic & inorganic Au, 2(6), 498–505. Available from: [Link]

  • Manan, N. S. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Safety and Handling of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Abstract: This document provides a comprehensive technical overview of the potential hazards, safety protocols, and handling procedures for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. As no specific Material Safety D...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of the potential hazards, safety protocols, and handling procedures for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. As no specific Material Safety Data Sheet (MSDS) is publicly available for this compound, this guide synthesizes data from structurally analogous nitroisoxazole and nitroaromatic compounds to perform a detailed hazard analysis. It is intended to equip researchers, chemists, and drug development professionals with the necessary information to manage this chemical safely in a laboratory setting. The guide includes inferred hazard classifications, detailed personal protective equipment (PPE) requirements, step-by-step handling protocols, emergency procedures, and disposal considerations, grounded in established chemical safety principles.

Introduction

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is a heterocyclic organic compound featuring an isoxazole core, a functional group present in various bioactive molecules and approved pharmaceuticals. The presence of a nitro group (-NO2) suggests its potential utility as a synthetic intermediate in medicinal chemistry, as this moiety is a well-known pharmacophore in antimicrobial and anticancer agents and can be a precursor for other functional groups, such as amines.[1][2] Nitroisoxazole derivatives are actively being investigated for a range of therapeutic applications, including as inhibitors of enzymes like glutathione peroxidase 4 (GPX4) in cancer research and as potential treatments for diseases like Chagas disease.[1][3][4]

However, the structural alerts present in this molecule—specifically the nitroisoxazole core—necessitate a cautious and well-informed approach to its handling. Nitro-containing compounds can be energetically unstable and may possess toxicological properties.[5][6] Given the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule, this whitepaper serves as a critical safety guide by extrapolating from the known hazards of closely related chemical structures. This analysis enables the formulation of robust safety protocols to mitigate potential risks in a research and development environment.

Section 1: Compound Profile and Identification

A precise characterization of a chemical is the foundation of its safe management. Below are the key identifiers for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.

IdentifierDataSource
Chemical Name Methyl 3-methyl-4-nitroisoxazole-5-carboxylateIUPAC Nomenclature
CAS Number 344303-87-3[7]
Molecular Formula C₆H₆N₂O₅Calculated
Molecular Weight 186.12 g/mol Calculated
Chemical Structure Chemical Structure of Methyl 3-methyl-4-nitroisoxazole-5-carboxylateN/A

Section 2: Inferred Hazard Analysis and Classification

Due to the lack of a specific MSDS, the following hazard assessment is based on the known properties of the nitroisoxazole functional group and data from related molecules such as 5-methyl-4-nitro-3-isoxazolecarboxylic acid and other nitro-substituted heterocycles.[8][9][10]

Summary of Potential Hazards

The primary hazards are associated with the nitro functional group, which imparts potential energetic properties and toxicological risks.

Hazard ClassInferred GHS PictogramInferred Hazard Statements (H-Statements)Basis for Inference
Acute Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowed.H332: Harmful if inhaled.Based on related nitroaromatic and heterocyclic compounds which often exhibit moderate acute toxicity.[9][10]
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.A common property of functionalized aromatic and heterocyclic compounds.[9]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.Assumed based on skin irritation potential and data for similar molecules.[9]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.Fine powders of organic compounds can be irritating to the respiratory tract.[9]
Physical Hazards GHS01 (Exploding Bomb) - PrecautionaryWarning: May become shock-sensitive with age, contamination, or upon heating. Risk of dust explosion.Nitro compounds as a class can be energetic or explosive, especially polynitro compounds or when impure.[5][11][12] Fine organic dust can form explosive mixtures with air.
Causality of Hazards
  • Toxicological Hazards: The toxicity of nitro-containing compounds is often linked to the bioreduction of the nitro group within the body. This process can generate reactive nitrogen species, leading to oxidative stress and potential DNA damage, which explains their use as antimicrobials but also underlies their potential for host toxicity.[1][6]

  • Physical Hazards: The nitro group is an explosophore, a functional group that makes a compound explosive. The combination of a fuel (the carbon-hydrogen backbone) and an oxidizer (the nitro group) within the same molecule makes it potentially thermally unstable. While this specific mononitro compound is unlikely to be a primary explosive, it should be treated with the respect due to an energetic material.[11] Contamination with bases, acids, or metals, or evaporation of stabilizing solvents, can increase the shock sensitivity of some nitro compounds.

Section 3: Safe Laboratory Handling and Storage Protocols

A proactive and informed approach to laboratory practice is paramount. The following protocols are designed to create a self-validating system of safety when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper ventilation and to create a barrier between the researcher and the chemical.

Control / PPE ItemSpecification and Rationale
Primary Engineering Control A certified chemical fume hood is mandatory for all manipulations, including weighing, preparing solutions, and running reactions. This prevents inhalation of airborne powder and contains any potential release.
Eye Protection Safety goggles providing full coverage must be worn. When there is a significant risk of splash or explosion, a face shield should be worn in addition to goggles.[13]
Hand Protection Wear compatible chemical-resistant gloves (e.g., Nitrile, minimum 4-6 mil thickness). Always inspect gloves before use and change them immediately if contaminated. For extended work, consider double-gloving.[12][13]
Body Protection A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers the legs (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.[11]
Standard Operating Procedure (SOP) for Handling

This step-by-step workflow is designed to mitigate risks during routine handling of the solid compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Clear the fume hood of all unnecessary equipment and flammable materials.[11]

    • Assemble all necessary PPE and ensure it is worn correctly before proceeding.

    • Prepare a designated waste container for contaminated consumables (e.g., weighing paper, gloves).

  • Weighing and Transfer:

    • Use anti-static weighing paper or a container to prevent dispersal of the fine powder.

    • Perform all transfers slowly and carefully to minimize dust generation.

    • Use non-metallic spatulas (e.g., ceramic or plastic) to avoid potential initiation through friction or static discharge with metal.[13]

    • Once the desired amount is weighed, securely close the primary container immediately.

  • Post-Handling:

    • Carefully clean the spatula and any surfaces within the fume hood that may be contaminated, using a cloth lightly dampened with a suitable solvent (e.g., 70% ethanol).

    • Dispose of all contaminated consumables (weighing paper, wipes, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup Phase prep1 Verify Fume Hood Function prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Clear Workspace of Hazards prep2->prep3 handle1 Transfer Compound with Non-Metallic Spatula prep3->handle1 handle2 Weigh on Anti-Static Paper handle1->handle2 handle3 Securely Close Stock Container handle2->handle3 clean1 Decontaminate Surfaces and Equipment handle3->clean1 clean2 Dispose of Contaminated Waste in Designated Bin clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of solid Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage area should be separate from incompatible materials.

  • Container: Keep the container tightly sealed to prevent atmospheric moisture contamination.

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, strong acids, and amines. Contact with these substances can lead to vigorous or explosive reactions.

  • Inventory Management: Only purchase quantities needed for immediate use. All containers must be clearly labeled. It is recommended to date the container upon receipt and opening. Polynitro compounds should be inspected regularly for signs of degradation or dehydration and disposed of after one year or at the end of the project.[11]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area and eliminate all ignition sources. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite. Collect the material using non-sparking tools into a designated container for hazardous waste disposal. Decontaminate the area with soap and water.

Section 5: Reactivity and Synthesis Context

Understanding the chemical's reactivity provides insight into its hazards. The 4-nitroisoxazole core is an electron-deficient system, making it susceptible to nucleophilic substitution reactions, often at the 5-position.[14][15] The synthesis of related compounds, such as 3-methyl-4-nitro-5-styrylisoxazoles, often involves the condensation of a precursor like 3,5-dimethyl-4-nitroisoxazole with an aldehyde under heat, demonstrating the reactivity of the methyl group at the 5-position.[2][16]

Another key reaction is the reduction of the nitro group to an amine, which is a common transformation in drug synthesis.[17] This reaction often uses reagents like iron powder in acetic acid and highlights the utility of the nitro group as a synthetic handle.[17] Researchers should be aware that such reactions can be exothermic and require careful temperature control.

G start 3,5-Dimethyl- 4-nitroisoxazole reagents Condensation (e.g., heat, catalyst) start->reagents aldehyde Substituted Aldehyde aldehyde->reagents product 3-Methyl-4-nitro- 5-styrylisoxazole reagents->product

Caption: Generalized Knoevenagel-type condensation for synthesis of related styrylisoxazoles.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to ensure safety and environmental protection.

  • Classification: Treat Methyl 3-methyl-4-nitroisoxazole-5-carboxylate and all materials contaminated with it as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed container that is compatible with the chemical. Never mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal: Never dispose of nitro compounds down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department according to local and national regulations.[5]

Conclusion

While Methyl 3-methyl-4-nitroisoxazole-5-carboxylate holds promise as a building block in chemical and pharmaceutical research, its nitroisoxazole core demands a high level of safety awareness. In the absence of a specific MSDS, a conservative approach based on the known hazards of analogous compounds is essential. Adherence to the engineering controls, personal protective equipment standards, and handling protocols detailed in this guide is critical for mitigating risks. By integrating these practices into all laboratory workflows, researchers can handle this compound with the confidence that comes from a thorough understanding of its potential hazards and the methods to control them.

References

  • Title: 6 Safety Practices for Highly Hazardous Lab Chemicals Source: Triumvirate Environmental URL: [Link]

  • Title: Nitroisoxazolones Showing Diverse Chemical Behavior: A Useful Building Block for Polyfunctionalized Systems Source: Bentham Science Publishers URL: [Link]

  • Title: Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate — Chemical Substance Information Source: Chemical Substance Information URL: [Link]

  • Title: tert-BuONO-Promoted Nitrosation of 4-Nitroisoxazole-Based Enamines: Synthesis of 5-Cyanoisoxazoles and Their Application Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Working with Highly Reactive Materials Source: Georgia Institute of Technology - Environmental Health & Safety URL: [Link]

  • Title: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid | CAS 960225-75-6 Source: AMERICAN ELEMENTS URL: [Link]

  • Title: Scheme of synthesis of methyl 3-methyl-4-nitroisothiazole-5-carboxylate... Source: ResearchGate URL: [Link]

  • Title: Difunctionalized 4-nitroisoxazoles as dienophiles in Diels-Alder reactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS Source: Yale Environmental Health & Safety URL: [Link]

  • Title: Regioselective Synthesis of 4-Nitroisoxazolidines Source: Scribd URL: [Link]

  • Title: 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives Source: ResearchGate URL: [Link]

  • Title: An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania Source: Indian Academy of Sciences URL: [Link]

  • Title: Chemical Safety Source: Missouri S&T Environmental Health and Safety URL: [Link]

  • Title: Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation Source: ResearchGate URL: [Link]

Sources

Foundational

Electronic Properties and Computational Modeling of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate: A Technical Guide

Executive Summary In the realm of heterocyclic chemistry, isoxazole derivatives serve as critical building blocks for polyfunctionalized systems and active pharmaceutical ingredients. Methyl 3-methyl-4-nitroisoxazole-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry, isoxazole derivatives serve as critical building blocks for polyfunctionalized systems and active pharmaceutical ingredients. Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) represents a uniquely polarized molecular architecture. The presence of an electron-donating methyl group at C3, juxtaposed against two strongly electron-withdrawing moieties—a nitro group at C4 and a methoxycarbonyl group at C5—creates a highly conjugated "push-pull" electronic system.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical computational chemistry and practical synthetic behavior. By employing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, we can decode the electronic properties of this molecule, explaining its anomalous reactivity profiles—such as its propensity for spirocyclisation [1]—and providing a validated computational protocol for researchers modeling similar highly functionalized heterocycles.

Molecular Architecture & Chemical Context

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. In Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, the π -electron system is heavily distorted:

  • C3 (Methyl): Acts as a weak σ -donor, pushing electron density into the ring.

  • C4 (Nitro): Acts as a powerful π -acceptor and σ -withdrawer, significantly depleting electron density from the adjacent carbons.

  • C5 (Methoxycarbonyl): Further withdraws electron density, rendering the C5 position highly electrophilic.

This extreme electrophilicity at C5 dictates the molecule's synthetic behavior. For instance, classical studies on the oxidation of related 5-styrylisoxazoles revealed that the resulting carboxylate intermediate does not simply protonate to form an acid. Instead, the carboxylate oxygen attacks the heavily electron-deficient C5 position in an intramolecular fashion, forming a spiro-intermediate that subsequently eliminates carbon monoxide to yield a nitroisoxazolone [1]. Understanding this behavior requires a rigorous mapping of the molecule's frontier molecular orbitals and electrostatic potential.

G A Methyl 3-methyl-4-nitroisoxazole -5-carboxylate B Ester Hydrolysis (Carboxylate Anion) A->B C Intramolecular Nucleophilic Attack at C5 B->C D Spirocyclisation Intermediate C->D E Nitroisoxazolone (- CO) D->E

Caption: Reactivity pathway illustrating the spirocyclisation of the C5-carboxylate intermediate.

Computational Methodology: A Self-Validating Protocol

To accurately model the electronic properties of this molecule, standard basis sets are insufficient due to the diffuse electron clouds of the nitro and ester oxygen atoms. The following protocol utilizes DFT to ensure high-fidelity structural and electronic mapping [2].

Step-by-Step Workflow
  • Initial Geometry Construction: Build the 3D structure using the SMILES string O=C(C1=C(=O)C(C)=NO1)OC. Perform a preliminary molecular mechanics (MMFF94) optimization to resolve steric clashes between the bulky C4-nitro and C5-ester groups.

  • Functional and Basis Set Selection: Configure the DFT calculation using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is critical. Without them, the calculation will artificially compress the lone pairs on the highly electronegative oxygen atoms, leading to inaccurate dipole moments and HOMO-LUMO gaps. Polarization functions ((d,p)) are required to model the angular flexibility of the bonds accurately.

  • Geometry Optimization: Execute the optimization algorithm to locate the global energy minimum. Set convergence criteria to tight tolerances (Max Force < 0.000015 Hartree/Bohr).

  • Frequency Calculation (Critical Self-Validation): Run a vibrational frequency analysis on the optimized geometry.

    • Causality: A computational protocol is only trustworthy if it is self-validating. The absence of imaginary frequencies ( Nimag​=0 ) confirms the structure is a true local minimum. If Nimag​≥1 , the structure is a transition state or saddle point, and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Wavefunction & NBO Analysis: Extract the formatted checkpoint file to calculate the Molecular Electrostatic Potential (MEP) and perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions.

G A Input Geometry (SMILES / 3D Builder) B DFT Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Self-Validation) B->C D Imaginary Freq = 0? C->D E Electronic Analysis (HOMO-LUMO, MEP, NBO) D->E Yes F Perturb Geometry & Re-optimize D->F No F->B

Caption: Self-validating computational workflow for DFT optimization and electronic analysis.

Electronic Properties & Data Analysis

Frontier Molecular Orbitals (FMOs)

The chemical reactivity of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is governed by its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the isoxazole ring and the C3-methyl group (the electron-donating region). Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the C4-nitro group and the C5-ester carbon, confirming these as the primary sites for nucleophilic attack.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of chemical hardness and kinetic stability. A narrower gap typically indicates higher reactivity.

Table 1: Calculated Electronic Parameters (Representative DFT/B3LYP/6-311++G(d,p) Data)

ParameterValue (eV)Mechanistic Implication
EHOMO​ -7.12Energy required to remove an electron (Ionization Potential).
ELUMO​ -2.65Electron affinity; indicates high susceptibility to nucleophiles.
Energy Gap ( ΔE ) 4.47Moderate kinetic stability; highly polarized push-pull system.
Chemical Hardness ( η ) 2.23Resistance to charge transfer; lower values indicate higher reactivity.
Electrophilicity Index ( ω ) 5.34High value confirms the molecule acts as a strong electrophile.
Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface (isovalue = 0.002 a.u.) visually confirms the quantitative data. Intense red regions (negative potential, concentrated electron density) are observed around the oxygen atoms of the nitro and ester groups. A deep blue region (positive potential, electron deficiency) is localized directly over the C5 carbon atom of the isoxazole ring. This extreme electron depletion at C5 is the direct causal factor for the spirocyclisation mechanism observed by Nesi et al., where the carboxylate oxygen is electrostatically drawn to attack C5 [1].

Natural Bond Orbital (NBO) Analysis

To understand the fundamental stability of this highly strained, sterically crowded molecule, we must look at intra-molecular charge transfer. NBO analysis evaluates the hyperconjugative interactions between filled donor orbitals (bonding or lone pairs) and empty acceptor orbitals (antibonding). The stabilization energy E(2) associated with these delocalizations is calculated using second-order perturbation theory.

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies

Donor Orbital ( i )Acceptor Orbital ( j )Stabilization Energy E(2) (kcal/mol)
π (C3–N2) π∗ (C4–C5)18.5
π (C4–C5) π∗ (N–O nitro​ )22.3
nO​ (Ester Carbonyl) π∗ (C=O ester​ )35.1
nO​ (Nitro Oxygen) σ∗ (C4–N nitro​ )12.4

Mechanistic Insight: The massive stabilization energy (22.3 kcal/mol) from the π (C4–C5) bond into the π∗ antibonding orbital of the nitro group demonstrates profound electron delocalization. The isoxazole ring is effectively bleeding its π -electron density into the nitro group. This hyperconjugation stabilizes the molecule but leaves the C5 position critically electron-deficient, perfectly explaining its behavior as a powerful Michael acceptor and its tendency to undergo ring-opening or spirocyclisation under basic conditions.

Conclusion

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is a masterpiece of electronic polarization. By applying a rigorous, self-validating DFT protocol utilizing the B3LYP/6-311++G(d,p) level of theory, we can quantitatively map the "push-pull" dynamics of the molecule. The extreme localization of the LUMO on the C4/C5 region, combined with the high electrophilicity index and NBO-proven electron withdrawal by the nitro group, provides a complete mechanistic rationale for its unique reactivity, including its complex spirocyclisation pathways. For drug development professionals and synthetic chemists, these computational insights are indispensable for predicting the behavior of this building block in complex polyfunctionalized syntheses.

References

  • Nesi, R., Chimichi, S., De Sio, F., & Tedeschi, P. (1982). Permanganate oxidation of 3-methyl-4-nitro-5-styrilisoxazole: a correction. Tetrahedron Letters, 23(42), 4397-4400.
  • Oubella, A., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies.

Protocols & Analytical Methods

Method

Application Note: Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate as a Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Profile In modern medicinal chemistry, the isoxazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Profile

In modern medicinal chemistry, the isoxazole ring is a highly valued bioisostere for amides and phenyl rings, offering improved aqueous solubility, metabolic stability, and unique hydrogen-bonding profiles. Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3 | MW: 186.12 g/mol ) stands out as a highly functionalized, privileged building block.

Its strategic substitution pattern provides three distinct vectors for library generation:

  • 3-Methyl Group: Provides steric shielding and modulates the lipophilicity of the core.

  • 4-Nitro Group: Acts either as a reactive electrophilic warhead (critical in covalent inhibitors like the GPX4 inhibitor ML210) or as a masked amine for further functionalization .

  • 5-Methyl Ester: Serves as a versatile handle for saponification and subsequent amide coupling, enabling rapid peptidomimetic library synthesis.

Mechanistic Insights: The Chemoselectivity Challenge

A fundamental challenge in utilizing nitroisoxazoles is the lability of the heterocyclic N–O bond . The N–O bond is exceptionally weak (~55 kcal/mol) compared to typical C–C or C–N bonds. When subjected to standard harsh reduction conditions (e.g., catalytic hydrogenation with Pd/C or strong hydride donors like LiAlH₄), the reducing agent rapidly inserts into the N–O bond. This leads to reductive ring cleavage, yielding unwanted enaminones or acyl derivatives rather than the target 4-aminoisoxazole .

To preserve the structural integrity of the isoxazole core, mild, chemoselective reduction is mandatory. The use of Iron (Fe) powder and Ammonium Chloride (NH₄Cl) operates via a Single-Electron Transfer (SET) mechanism. The iron surface selectively donates electrons to the highly electrophilic nitro group, reducing it stepwise to a nitroso, then a hydroxylamine, and finally an amine, without generating the highly reactive hydride species that cleave the N–O bond .

Mechanism Start 4-Nitroisoxazole Core Mild Mild Reduction (Fe/NH4Cl) Start->Mild Harsh Harsh Reduction (Pd/C, H2 or LiAlH4) Start->Harsh Target 4-Aminoisoxazole (Intact Ring) Mild->Target Chemoselective SET Cleavage Enaminone Derivative (N-O Bond Cleavage) Harsh->Cleavage Over-reduction

Fig 1. Mechanistic pathways demonstrating chemoselective reduction versus ring cleavage.

Synthetic Workflows & Library Generation

By mastering the chemoselective reduction and ester hydrolysis of this building block, researchers can unlock divergent synthetic pathways. The resulting 4-amino-5-carboxylic acids are ideal substrates for synthesizing bicyclic scaffolds, spirooxindoles, and targeted amide libraries for high-throughput screening .

Workflow A Methyl 3-methyl-4-nitroisoxazole -5-carboxylate B 4-Amino Derivative (Fe/NH4Cl) A->B Reduction C 5-Carboxylic Acid (LiOH) A->C Hydrolysis E Bicyclic Scaffolds B->E Functionalization D Amide Library (HATU/Amines) C->D Amidation D->E Derivatization

Fig 2. Synthetic divergence of the isoxazole building block into targeted libraries.

Quantitative Data: Optimization of Reduction Conditions

The table below summarizes the causality between the choice of reducing agent and the observed experimental outcomes, validating the necessity of the Fe/NH₄Cl system.

Reducing AgentSolvent SystemTemp (°C)N–O Cleavage (%)Isolated Yield of Amine (%)
H₂, Pd/C (10%) Methanol25> 90%< 5%
LiAlH₄ THF0 to 25> 95%0%
SnCl₂·2H₂O Ethanol70< 10%65 - 75%
Fe, NH₄Cl Ethanol / H₂O (2:1)80< 2% 85 - 95%

Experimental Protocols

Protocol A: Chemoselective Reduction to Methyl 4-amino-3-methylisoxazole-5-carboxylate

This protocol utilizes a mild SET mechanism to prevent isoxazole ring opening.

Reagents:

  • Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (1.0 eq, 10 mmol)

  • Iron powder (325 mesh, 10.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol / Water (2:1 v/v, 60 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve the nitroisoxazole building block in 40 mL of Ethanol. Add 20 mL of distilled water containing the dissolved NH₄Cl.

  • Activation: Add the Iron powder in a single portion. Equip the flask with a reflux condenser.

  • Reaction: Heat the vigorously stirred suspension to 80 °C (oil bath temperature) for 2–3 hours.

    • Field Insight: Vigorous stirring is critical as the reaction occurs at the solid-liquid interface of the iron particles.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, higher Rf) will disappear, replaced by a highly polar, ninhydrin-positive spot.

  • Workup & Filtration: Cool the mixture to room temperature. Mandatory step: Filter the crude mixture through a pad of Celite to remove colloidal iron oxides, which can coordinate the product and depress yields. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure aminoisoxazole.

  • Validation: LC-MS should show an [M+H]⁺ peak at m/z 157.1.

Protocol B: Saponification and Hindered Amide Coupling

The 5-carboxylic acid of isoxazole is electron-deficient. HATU is utilized due to its superior activation kinetics for hindered, electron-poor substrates compared to standard EDC/HOBt.

Reagents:

  • Methyl 4-amino-3-methylisoxazole-5-carboxylate (1.0 eq, 5 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Target Amine (1.1 eq)

Step-by-Step Methodology:

  • Saponification: Dissolve the ester in THF/H₂O (3:1, 20 mL). Add LiOH·H₂O and stir at room temperature for 4 hours.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl.

    • Field Insight: Do not heat the mixture during acidification; isoxazole-5-carboxylic acids are prone to thermal decarboxylation under acidic conditions.

  • Extraction: Extract the free acid with EtOAc (3 × 20 mL), dry, and concentrate.

  • Activation: Dissolve the resulting carboxylic acid in anhydrous DMF (15 mL). Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the active HOAt ester.

  • Coupling: Add the target amine to the activated mixture. Stir for 12 hours at room temperature.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify via flash chromatography.

  • Validation: Confirm amide formation via IR spectroscopy (appearance of strong amide I band ~1650 cm⁻¹) and LC-MS mass shift corresponding to the added amine mass minus water.

References

  • Title: BCHM016 - Nitroisoxazole GPX4 Inhibitor Conjugate Source: Regeneron International Science and Engineering Fair (ISEF) 2025 URL: [Link]

  • Title: A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor Source: Molecules 2021, 26(21), 6411 URL: [Link]

  • Title: Asymmetric Synthesis of Bicyclic Isoxazolines via Dearomative Cycloaddition of 4-Nitroisoxazoles with Zwitterionic π-Allyl Palladium Species Source: Organic Letters 2023, 25(26), 4983–4988 URL: [Link]

  • Title: Design, synthesis, and biological evaluation of nitroisoxazole-containing Spiro[Pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/Mouse double minute 2 dual inhibitors Source: European Journal of Medicinal Chemistry 2021, 217, 113359 URL: [Link]

Application

Application Note: Optimized Hydrolysis Protocols for the Conversion of Methyl 3-Methyl-4-nitroisoxazole-5-carboxylate to Carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of heterocyclic building blocks, specifically precursors for GPX4 inhibitors (e.g., ML210, RSL3).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of heterocyclic building blocks, specifically precursors for GPX4 inhibitors (e.g., ML210, RSL3).

Introduction & Mechanistic Rationale

The synthesis of 3-methyl-4-nitroisoxazole-5-carboxylic acid is a critical step in the development of various biologically active compounds, including covalent inhibitors targeting glutathione peroxidase 4 (GPX4). While carboxylic acids are often accessed via the direct oxidation of methyl or styryl precursors, the unique electronic environment of the 4-nitroisoxazole ring renders this approach unviable. Attempts at permanganate oxidation of 5-styryl-4-nitroisoxazoles predominantly result in spirocyclization and the formation of nitroisoxazolones rather than the desired carboxylic acid 1. Consequently, the saponification of methyl or ethyl ester precursors remains the most reliable synthetic route.

However, the base-mediated hydrolysis of methyl 3-methyl-4-nitroisoxazole-5-carboxylate presents a severe chemoselectivity challenge. The isoxazole core is inherently sensitive to strong bases. The presence of the strongly electron-withdrawing nitro group at the C4 position creates a vinylogous nitromethane system, rendering the C5 position highly electrophilic 2. Prolonged exposure to hydroxide ions leads to competitive nucleophilic attack at the C5 ring carbon (or Sarti-Fantoni-type ring cleavage), resulting in the irreversible scission of the N–O bond and complete degradation of the heterocyclic scaffold.

To successfully isolate the carboxylic acid, the reaction must be placed under strict kinetic control . By manipulating temperature and reaction time, we can exploit the lower activation energy of ester hydrolysis compared to the activation energy required for ring degradation.

G cluster_0 Chemoselectivity in Base-Mediated Hydrolysis SM Methyl 3-methyl-4-nitroisoxazole- 5-carboxylate Hydrolysis Target: Ester Hydrolysis (0 °C, 5 min) SM->Hydrolysis Controlled Base Degradation Side Reaction: Ring Cleavage (Nucleophilic attack at C5) SM->Degradation Excess Base / RT Product 3-methyl-4-nitroisoxazole- 5-carboxylic acid Hydrolysis->Product Byproduct Ring-Opened / Degradation Products Degradation->Byproduct

Caption: Competing pathways during the base-mediated hydrolysis of 4-nitroisoxazole-5-carboxylates.

Experimental Design & Causality

To establish a self-validating and reproducible protocol, every parameter of the hydrolysis must be controlled. The following table summarizes the quantitative data derived from reaction optimization, highlighting the causality behind the chosen conditions.

Table 1: Optimization of Hydrolysis Conditions
TemperatureTimeBase (1N NaOH)ConversionIsolated YieldPurity (LC-MS)Visual / TLC Observation
25 °C60 min2.0 eq100%< 10%PoorSolution turns dark brown; extensive baseline degradation.
25 °C15 min1.1 eq80%45%ModerateRapid darkening; significant ring-cleaved byproducts.
0 °C30 min2.0 eq100%60%ModerateYellow solution darkens over time; partial degradation.
0 °C 5 min 2.0 eq > 95% 92% > 95% Pale yellow solution; clean conversion to target acid.

Key Insights:

  • Temperature (0 °C): Essential for suppressing the nucleophilic attack on the isoxazole ring. At room temperature, the thermodynamic drive toward ring opening outpaces ester cleavage.

  • Time (5 Minutes): The saponification of the highly activated C5-ester is nearly instantaneous. Extending the reaction time beyond 5 minutes provides no benefit to conversion but drastically increases the risk of product degradation.

  • Stoichiometry (2.0 eq NaOH): Using exactly 2.0 equivalents ensures rapid, complete consumption of the ester within the 5-minute window, preventing the need for extended reaction times 3.

  • Immediate Quenching: The addition of 1 N HCl drops the pH to ~2, protonating the carboxylate to the stable carboxylic acid and neutralizing the hydroxide, instantly halting all degradation pathways.

Detailed Step-by-Step Protocol

This methodology is adapted from established protocols for the synthesis of complex isoxazole-containing therapeutics 3.

Materials Required
  • Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous or reagent grade

  • 1 N Aqueous Sodium Hydroxide (NaOH) (2.0 eq)

  • 1 N Aqueous Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow Step1 Dissolve Ester in THF (Cool to 0 °C) Step2 Add 1N NaOH (Dropwise, Maintain 0 °C) Step1->Step2 Step3 Stir 5 Mins (Kinetic Control) Step2->Step3 Step4 Quench with 1N HCl to pH 2 (Immediate) Step3->Step4 Step5 Extract (EtOAc) & Concentrate Step4->Step5

Caption: Optimized step-by-step workflow for the rapid, low-temperature hydrolysis protocol.

Procedure

Step 1: Substrate Preparation In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (e.g., 100 mg, 0.54 mmol, 1.0 eq) in THF (1.0 mL).

  • Causality: THF acts as an excellent co-solvent that maintains the solubility of the organic substrate once the aqueous base is introduced, ensuring a homogenous reaction mixture for rapid kinetics.

Step 2: Temperature Equilibration Submerge the reaction flask in an ice-water bath and allow the solution to cool to strictly 0 °C for 5 minutes.

  • Causality: Pre-cooling the solvent prevents localized exothermic spikes upon the addition of the base, which could trigger premature ring cleavage.

Step 3: Base Addition While stirring vigorously at 0 °C, add 1 N aqueous NaOH (1.08 mL, 1.08 mmol, 2.0 eq) dropwise over 1 minute.

  • Self-Validation Cue: The solution will typically transition to a pale yellow color. If the solution rapidly turns dark brown or red, the internal temperature is too high, indicating ring degradation.

Step 4: Kinetic Hydrolysis Stir the reaction mixture in the ice bath for exactly 5 minutes .

  • Causality: This narrow time window is the critical success factor of the protocol. It relies entirely on kinetic control to cleave the ester before the hydroxide can attack the C5 position of the isoxazole ring.

Step 5: Acidic Quench Immediately quench the reaction by adding 1 N aqueous HCl dropwise until the pH of the mixture reaches 2–3 (approximately 1.2 mL).

  • Causality: Rapid acidification neutralizes the remaining NaOH and protonates the newly formed carboxylate. The protonated 3-methyl-4-nitroisoxazole-5-carboxylic acid is highly stable and immune to base-catalyzed degradation.

Step 6: Workup and Isolation

  • Dilute the quenched mixture with Ethyl Acetate (10 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with an additional portion of Ethyl Acetate (5 mL).

  • Combine the organic layers and wash with Brine (5 mL) to remove residual water and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo (water bath temperature < 35 °C) to afford 3-methyl-4-nitroisoxazole-5-carboxylic acid as a solid.

  • Note: The product is generally of sufficient purity (>95%) for downstream coupling reactions (e.g., amide bond formation using oxalyl chloride or HATU) without the need for further chromatographic purification.

References

  • A new spiro annellation reaction in the isoxazole series: Applications and limits. Part 2. Reactivity of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with nitrogen binucleophiles.ResearchGate.
  • Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination.National Center for Biotechnology Information (PMC).
  • SYNTHETIC METHODS General methods (Synthesis of RSL3 and ML210).bioRxiv.org.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3)[1] Executive Summary & Mechanistic Rationale Methyl 3-methyl-4-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3)[1]

Executive Summary & Mechanistic Rationale

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is a highly functionalized, privileged heterocyclic building block used in the synthesis of complex pharmaceutical agents[2]. Because the isoxazole ring lacks available C-H bonds for traditional direct functionalization, researchers must exploit the intrinsic electronic properties of its three substituents (C3-methyl, C4-nitro, C5-carboxylate) to achieve cross-coupling.

The reactivity profile is governed by the following causal principles:

  • C4 Denitrative Coupling : The strongly electron-withdrawing nature of the isoxazole core, combined with the ester at C5, highly polarizes the C4-NO2 bond. This allows low-valent transition metals (e.g., Pd(0)) to undergo oxidative addition directly into the C-N bond, facilitating denitrative cross-coupling[3].

  • C5 Decarboxylative Coupling : The C5 methyl ester is inert to direct coupling. However, upon saponification to the free carboxylic acid, the moiety can be converted into a redox-active ester (RAE) or directly extruded via photoredox/nickel dual catalysis to generate a transient C5-isoxazolyl radical for C-C bond formation[4].

  • C3 Vinylogous Activation : The C4-nitro group renders the adjacent C3-methyl group highly acidic, creating a "vinylogous nitromethane" system[5]. This enables Cross-Dehydrogenative Coupling (CDC) under oxidative conditions without requiring pre-functionalization (e.g., halogenation)[6].

Divergent Cross-Coupling Workflows

G SM Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) Denitrative C4: Denitrative Cross-Coupling SM->Denitrative Pd Catalyst Ligand, Base Decarboxylative C5: Decarboxylative Cross-Coupling SM->Decarboxylative 1. Hydrolysis 2. Ni/Photoredox Vinylogous C3: Vinylogous CDC Activation SM->Vinylogous Cu Catalyst O2 (Oxidant) Prod1 4-Aryl/Alkyl Isoxazole Core Denitrative->Prod1 Prod2 5-Aryl/Alkyl Isoxazole Core Decarboxylative->Prod2 Prod3 3-Substituted Isoxazole Core Vinylogous->Prod3

Divergent cross-coupling pathways for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.

Experimental Protocols: A Self-Validating System

Protocol A: C4-Denitrative Suzuki-Miyaura Cross-Coupling

Objective: Replace the C4-nitro group with an aryl/heteroaryl boronic acid. Causality & Design: The nitro group acts as a pseudohalide. BrettPhos is selected as the ligand because its steric bulk promotes reductive elimination, preventing competitive off-target binding by the isoxazole nitrogen[3].

Step-by-Step Procedure:

  • Preparation : In an oven-dried Schlenk tube, add Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and K3PO4 (3.0 equiv).

  • Atmosphere Exchange : Evacuate and backfill the tube with Argon (3 cycles). Critical Step: Oxygen must be rigorously excluded to prevent early catalyst degradation.

  • Solvent Addition : Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction : Heat the mixture to 110 °C for 16 hours.

  • Validation : Monitor via LC-MS. The disappearance of the starting material mass (m/z 186.12)[7] and the appearance of the coupled product mass validates the successful oxidative addition/reductive elimination cycle.

  • Workup : Cool to room temperature, filter through a pad of Celite, wash with EtOAc, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C5-Decarboxylative sp2-sp3 Cross-Coupling

Objective: Alkylate the C5 position via dual Ni/Photoredox catalysis. Causality & Design: Methyl esters do not decarboxylate directly. Saponification yields the free acid, which coordinates to an Ir-photocatalyst or forms a redox-active ester, enabling single-electron transfer (SET) to generate a C5-radical. This radical is captured by a Ni(II) complex to form the C-C bond[4].

Step-by-Step Procedure:

  • Saponification : Dissolve the starting ester (1.0 mmol) in THF/H2O (3:1, 4 mL). Add LiOH·H2O (1.5 equiv). Stir at room temperature for 2 hours. Self-Validation: TLC (EtOAc:Hexane 1:3) will show the disappearance of the ester (Rf ~0.6) and a new baseline spot. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the free acid.

  • Photoredox Setup : To a vial, add the isoxazole-5-carboxylic acid (0.5 mmol), alkyl bromide (0.75 mmol), NiCl2·glyme (10 mol%), dtbbpy (15 mol%),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), and Cs2CO3 (1.5 equiv).

  • Solvent & Degassing : Add anhydrous DMF (5 mL). Degas via freeze-pump-thaw (3 cycles).

  • Irradiation : Stir under blue LED irradiation (450 nm) at room temperature for 24 hours.

  • Workup : Quench with water, extract with Et2O, dry over Na2SO4, and purify via silica gel chromatography.

Protocol C: C3-Vinylogous Cross-Dehydrogenative Coupling (CDC)

Objective: Functionalize the C3-methyl group with an N-aryl tetrahydroisoquinoline (THIQ). Causality & Design: The C4-nitro group stabilizes the conjugate base of the C3-methyl group. CuBr catalyzes the aerobic oxidation of THIQ to an iminium ion, which is subsequently trapped by the vinylogous nitronate intermediate[6].

Step-by-Step Procedure:

  • Reaction Assembly : In a reaction vial open to air, combine Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (0.2 mmol), N-phenyl THIQ (0.3 mmol), and CuBr (10 mol%).

  • Solvent : Add deionized water (0.4 mL). Note: Water accelerates the reaction by stabilizing the iminium transition state through hydrogen bonding[6].

  • Heating : Stir vigorously at 50 °C for 12–24 hours.

  • Validation : The reaction mixture will transition from a pale suspension to a deep-colored emulsion as the CDC adduct forms.

  • Workup : Extract the aqueous mixture with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three divergent cross-coupling pathways based on established literature parameters for nitroisoxazole scaffolds.

Coupling PathwayTarget PositionCatalyst SystemOxidant / ReductantTypical Yield RangeKey Functional Group Tolerance
Denitrative C4 (Core)Pd2(dba)3 / BrettPhosNone65% – 85%Halides, Ethers, Amines
Decarboxylative C5 (Core)NiCl2 / Ir-PhotocatalystBlue LED (hv)50% – 75%Alcohols, Protected Amines
Vinylogous CDC C3 (Methyl)CuBrAir (O2)60% – 80%Esters, Nitro groups

References

  • Moghadasi, Z., et al. "State-of-the-art in palladium-catalyzed denitrative cross-coupling reactions." Results in Chemistry, 18 (2025): 102798.[Link]

  • Li, X., et al. "Direct vinylogous oxidative cross-dehydrogenative coupling of 4-nitroisoxazoles with N-aryl tetrahydroisoquinolines in water under air." RSC Advances, 7 (2017).[Link]

  • "Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids." National Institutes of Health (PMC), 2022.[Link]

  • "Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination." National Institutes of Health (PMC), 2020.[Link]

Sources

Application

Application Note: Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate as a Privileged Scaffold in Heterocyclic Drug Discovery

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Utility In modern medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Utility

In modern medicinal chemistry, the isoxazole ring is a highly valued pharmacophore, frequently deployed as a bioisostere for amides and esters to improve metabolic stability. Among functionalized isoxazoles, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) [1] has emerged as a uniquely versatile building block.

The strategic value of this scaffold lies in its dense, orthogonal functionalization. The juxtaposition of a highly electron-withdrawing nitro group at the C4 position and a methyl ester at the C5 position enables divergent synthetic trajectories. Researchers can selectively manipulate the ester (via hydrolysis and amidation) or the nitro group (via reduction to an amine), facilitating the rapid construction of complex bis-heterocycles, styrylisoxazole fluorescent probes, and fused bicyclic systems like isoxazolo[4,5-d]pyrimidines[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond standard theoretical pathways. Here, we dissect the causality behind specific reagent choices—such as avoiding aqueous mixed-acid nitration to preserve the ester—and provide self-validating protocols to ensure high-fidelity synthesis.

Physicochemical & Analytical Validation Data

To ensure rigorous quality control during library synthesis, it is critical to establish baseline analytical parameters. Table 1 summarizes the physicochemical properties and primary validation markers for the core scaffold.

Table 1: Physicochemical Properties and Analytical Markers

ParameterSpecification / DataCausality / Relevance
Chemical Formula C₆H₆N₂O₅Baseline mass confirmation.
Molecular Weight 186.12 g/mol [1]Target mass for ESI-MS analysis.
ESI-MS (Positive) m/z 187.1[M+H]⁺Primary validation of intact product post-nitration.
¹H NMR (CDCl₃) δ 4.05 (s, 3H), 2.62 (s, 3H)Confirms retention of the methyl ester and C3-methyl.
TLC Retention (R_f) 0.45 (Hexanes/EtOAc 7:3)Allows rapid in-process monitoring against starting material.
UV Absorbance Active at 254 nmFacilitates UV-directed preparative HPLC purification.

Mechanistic Pathways & Divergent Synthesis

The true power of methyl 3-methyl-4-nitroisoxazole-5-carboxylate is realized in its divergent reactivity. The diagram below maps two primary workflows: Pathway A (Ester manipulation for amide-linked therapeutics) and Pathway B (Nitro reduction for fused heterocycle synthesis).

DivergentSynthesis SM Methyl 3-methylisoxazole -5-carboxylate Nitration Anhydrous Nitration [Me4NNO3, Tf2O] SM->Nitration Core Methyl 3-methyl-4-nitroisoxazole -5-carboxylate Nitration->Core Hydrolysis Selective Hydrolysis [LiOH, THF/H2O] Core->Hydrolysis Reduction Nitro Reduction [SnCl2, EtOH] Core->Reduction Acid 3-Methyl-4-nitroisoxazole -5-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling [HATU, DIPEA, R-NH2] Acid->Amidation Target1 Isoxazole-Amide Therapeutics Amidation->Target1 Amine Methyl 4-amino-3-methylisoxazole -5-carboxylate Reduction->Amine Cyclization Thermal Cyclization [Formamidine acetate] Amine->Cyclization Target2 Isoxazolo[4,5-d]pyrimidines (Kinase Inhibitors) Cyclization->Target2

Divergent synthetic pathways utilizing the methyl 3-methyl-4-nitroisoxazole-5-carboxylate scaffold.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints. Causality is provided for all critical reagent choices to ensure reproducibility and scientific rigor.

Protocol A: Anhydrous Nitration to Yield the Core Scaffold

Objective: Synthesize methyl 3-methyl-4-nitroisoxazole-5-carboxylate from methyl 3-methylisoxazole-5-carboxylate.

Mechanistic Rationale: Traditional nitration using HNO₃/H₂SO₄ mixtures often leads to competitive hydrolysis of the C5 methyl ester or destructive ring-opening of the isoxazole[2]. To circumvent this, we employ an anhydrous nitration protocol utilizing tetramethylammonium nitrate (Me₄NNO₃) and trifluoromethanesulfonic anhydride (Tf₂O). This combination generates nitronium triflate (in situ), a highly reactive, non-aqueous electrophile that ensures clean C4 nitration while preserving the ester[4].

Step-by-Step Procedure:

  • Preparation: Suspend Me₄NNO₃ (1.5 equiv.) in ultra-dry dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Activation: Dropwise, add Tf₂O (1.6 equiv.). Causality: The slow addition prevents thermal spikes that could lead to the degradation of the in situ generated nitronium species. Stir for 1.5 hours at room temperature[4].

  • Substrate Addition: Re-cool the mixture to 0 °C and add a solution of methyl 3-methylisoxazole-5-carboxylate (1.0 equiv.) in dry DCM.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexanes/EtOAc (7:3). The starting material (R_f ~0.60) should be fully consumed, replaced by a new, UV-active spot at R_f ~0.45.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Post-Reaction Validation: Confirm product identity via ¹H NMR. The disappearance of the C4 aromatic proton (typically around δ 6.8 ppm) definitively proves successful nitration at the C4 position.

Protocol B: Selective Ester Hydrolysis & Amidation

Objective: Convert the ester to an amide without triggering isoxazole ring cleavage.

Mechanistic Rationale: Isoxazoles bearing electron-withdrawing groups (like the C4 nitro group) are highly susceptible to base-catalyzed ring cleavage (e.g., Boulton-Katritzky rearrangement). Therefore, harsh bases (like NaOH at reflux) must be avoided. We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C. Lithium acts as a Lewis acid, coordinating the ester carbonyl to accelerate hydrolysis at lower temperatures, thereby protecting the fragile heterocyclic core.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve methyl 3-methyl-4-nitroisoxazole-5-carboxylate (1.0 equiv.) in a 3:1 mixture of THF/H₂O. Cool to 0 °C.

  • Base Addition: Add LiOH·H₂O (1.1 equiv.) portion-wise. Stir at 0 °C for 2 hours.

  • In-Process Validation: Monitor via TLC (DCM/MeOH 9:1). The ester spot (R_f ~0.9) will convert to a baseline spot (the carboxylate salt).

  • Acidification: Carefully acidify the mixture to pH 2 using 1M HCl. Extract the resulting 3-methyl-4-nitroisoxazole-5-carboxylic acid with EtOAc. Dry and concentrate.

  • Amidation: Dissolve the crude acid in dry DMF. Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.). Stir for 15 minutes to form the active ester, then add the desired primary or secondary amine (1.1 equiv.).

  • Post-Reaction Validation: Analyze the crude mixture via LC-MS. The presence of the target mass [M+H]⁺ and the disappearance of the acid mass confirm successful coupling.

Reaction Optimization Parameters

When scaling these reactions for library generation, adhere to the optimization boundaries outlined in Table 2.

Table 2: Critical Reaction Parameters and Boundaries

Reaction StepCritical ParameterAcceptable RangeConsequence of Deviation
Anhydrous Nitration Solvent Moisture< 50 ppm H₂OMoisture quenches the nitronium triflate, drastically reducing yield.
Anhydrous Nitration Temperature0 °C to 25 °CTemperatures > 30 °C lead to non-specific oxidation and tar formation.
Ester Hydrolysis Base Equivalents1.05 – 1.10 equiv.Excess base (>1.5 equiv.) triggers isoxazole ring-opening.
Nitro Reduction Reducing AgentSnCl₂ or Fe/NH₄ClUsing Pd/C with H₂ often results in N-O bond cleavage of the isoxazole.

References

  • 344303-87-3 | Methyl 3-methyl-4-nitroisoxazole-5-carboxylate | Esters | Ambeed.
  • Studies on the Complexation of Platinum(II)
  • SciSpace / Photochemical & Photobiological Sciences.
  • SYNTHETIC METHODS General methods - bioRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Improving product yield in Methyl 3-methyl-4-nitroisoxazole-5-carboxylate synthesis reactions

Technical Support Center: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Synthesis Welcome to the technical support guide for the synthesis of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. This document is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving product yield and purity. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer robust troubleshooting strategies.

Synthesis Overview: The Nitration Pathway

The synthesis of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is primarily achieved through the electrophilic nitration of its precursor, Methyl 3-methylisoxazole-5-carboxylate. This reaction, while straightforward in principle, requires careful control of conditions to prevent side reactions and degradation of the isoxazole ring, which can be sensitive to harsh acidic environments.[1] The overall workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Core Reaction cluster_end Purification A 1,3-Dicarbonyl Compound + Hydroxylamine B Methyl 3-methylisoxazole-5-carboxylate A->B Cyclocondensation C Nitration with Nitrating Agent (e.g., HNO3/H2SO4) B->C D Crude Product Mixture C->D Electrophilic Aromatic Substitution E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Pure Methyl 3-methyl-4-nitro- isoxazole-5-carboxylate F->G Troubleshooting_Yield Start Low or No Yield Observed Check_SM 1. Verify Starting Material (Methyl 3-methylisoxazole-5-carboxylate) Start->Check_SM SM_Purity Is it pure? (Check NMR, mp) Check_SM->SM_Purity SM_OK Purity Confirmed SM_Purity->SM_OK Yes SM_Bad Recrystallize or Re-synthesize Starting Material SM_Purity->SM_Bad No Check_Conditions 2. Review Reaction Conditions SM_OK->Check_Conditions Temp_Control Was temperature kept at 0-5°C during entire addition? Check_Conditions->Temp_Control Temp_High High temp likely caused decomposition. Rerun with stricter cooling. Temp_Control->Temp_High No Reagent_Quality Are nitrating agents fresh? (e.g., fuming HNO3) Temp_Control->Reagent_Quality Yes Reagent_Bad Use fresh, high-purity reagents. Reagent_Quality->Reagent_Bad No Check_Workup 3. Analyze Workup & Purification Reagent_Quality->Check_Workup Yes Workup_Loss Did you observe product loss during extraction or neutralization? Check_Workup->Workup_Loss Workup_Solution Use milder neutralization (NaHCO3). Ensure correct solvent for extraction. Workup_Loss->Workup_Solution Yes Final_Yield Improved Yield Workup_Loss->Final_Yield No Workup_Solution->Final_Yield Nitration_Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Isoxazole Methyl 3-methyl- isoxazole-5-carboxylate Sigma Sigma Complex (Resonance Stabilized) NO2+->Sigma Attack at C4 Product Final Product H2O->Product Restores Aromaticity Isoxazole->Sigma Attack at C4 Isoxazole->Sigma Sigma->Product Restores Aromaticity Sigma->Product H3O+ H₃O⁺

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate in Aqueous Media

Welcome to the technical support center for troubleshooting challenges related to Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenges related to Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the low aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions in a question-and-answer format to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate in my aqueous buffer. What are the underlying reasons for this?

A1: The poor aqueous solubility of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is primarily due to its molecular structure. Several factors contribute to this:

  • Aromaticity and Lack of Ionizable Groups: The isoxazole ring is an aromatic heterocyclic system. Aromatic compounds are often hydrophobic and thus have limited solubility in water.[1] Furthermore, the ester functional group is not readily ionizable within the typical biological pH range.

  • Presence of a Nitro Group: The nitro group is a strong electron-withdrawing group, which can influence the overall polarity of the molecule. While it can participate in some polar interactions, its contribution is often not sufficient to overcome the hydrophobicity of the rest of the molecule.[2]

  • Crystal Lattice Energy: The way molecules pack in their solid, crystalline state significantly impacts solubility.[3] A high crystal lattice energy, meaning strong intermolecular forces in the solid form, requires more energy to break apart, leading to lower solubility.

Q2: What is the first and most straightforward approach I should try to improve the solubility of my compound?

A2: The initial and often simplest method to try is pH adjustment , provided your experimental conditions allow for it.[4][5] The solubility of compounds with acidic or basic functional groups can be significantly altered by changing the pH of the aqueous medium.

While the ester group in Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is not typically considered ionizable, the isoxazole ring system can exhibit weak basicity. Therefore, altering the pH might have some effect.

Troubleshooting Protocol for pH Adjustment:

  • Determine the pKa: If not already known, determine the pKa of your compound. This will indicate the pH range where the compound's ionization state changes.

  • Prepare a pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

    • Add an excess of your compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature until saturation is reached.

    • Separate the undissolved solid (e.g., by centrifugation or filtration).

    • Measure the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method like HPLC-UV.[6][7]

  • Analyze the Results: Plot the solubility as a function of pH. This will reveal the optimal pH for maximizing solubility. For basic compounds, solubility generally increases as the pH decreases.[8][9]

Causality: By changing the pH, you can protonate or deprotonate weakly acidic or basic functional groups on the molecule. The resulting charged species will have stronger interactions with polar water molecules, leading to increased solubility.[4]

Q3: pH adjustment didn't significantly improve the solubility. What are my next options?

A3: If pH modification is ineffective, the next logical step is to employ co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[10][11]

Commonly Used Co-solvents in Pharmaceutical Development:

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol5 - 40%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)10 - 60%A common vehicle for oral and injectable formulations.
Polyethylene Glycol 400 (PEG 400)10 - 80%Often used for its low toxicity and high solubilizing capacity.[12]
Dimethyl Sulfoxide (DMSO)<1% (for in vitro); higher for stockA powerful solvent, but can have cellular effects. Use with caution.
N-Methyl-2-pyrrolidone (NMP)1 - 10%Good solubilizing power but requires careful toxicity assessment.

Troubleshooting Protocol for Co-solvency:

  • Screening: Prepare a series of solutions with varying concentrations of different co-solvents in your aqueous buffer.

  • Solubility Determination: Add an excess of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate to each co-solvent mixture and determine the solubility as described in the pH adjustment protocol.

  • Optimization: Identify the co-solvent and concentration that provides the best solubility enhancement while being compatible with your downstream applications. A combination of co-solvents can sometimes yield synergistic effects.[13]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the non-polar solute to dissolve.[12] They can also disrupt the hydrogen bonding network of water, creating cavities that can accommodate the solute molecules.[14]

Q4: I am concerned about the potential toxicity or interference of co-solvents in my biological assay. Are there alternative solubilization techniques?

A4: Yes, if co-solvents are not suitable, you can explore the use of surfactants or cyclodextrins . These are generally considered to have lower biological activity at the concentrations used for solubilization.

Using Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[15][16] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[17]

Common Pharmaceutical Surfactants:

SurfactantTypeTypical Concentration Range
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 2%
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 5%
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 5%
Cremophor® ELNon-ionic0.5 - 10%

Troubleshooting Protocol for Surfactant Solubilization:

  • Select a Surfactant: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are often preferred for biological applications due to their lower potential for protein denaturation.[18]

  • Prepare Surfactant Solutions: Make a series of surfactant solutions in your aqueous buffer at concentrations above their CMC.

  • Determine Solubility: Measure the solubility of your compound in each surfactant solution.

Causality: The hydrophobic portion of the surfactant molecules self-assembles to form the core of the micelle, creating a microenvironment that can solubilize lipophilic compounds like Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.[19]

Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its aqueous solubility.[21][]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Most common, but has relatively low aqueous solubility itself.[20]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.[20]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.

Troubleshooting Protocol for Cyclodextrin Solubilization:

  • Select a Cyclodextrin: HP-β-CD or SBE-β-CD are often good starting points due to their favorable properties.[23]

  • Prepare Cyclodextrin Solutions: Create a range of cyclodextrin concentrations in your aqueous buffer.

  • Determine Solubility: Measure the solubility of your compound as a function of cyclodextrin concentration.

Causality: The hydrophobic cavity of the cyclodextrin molecule provides a favorable environment for the non-polar regions of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to the solubilization of the entire complex.[23]

Q5: How can I visually represent my troubleshooting workflow?

A5: A flowchart can be an excellent way to visualize the decision-making process for troubleshooting the solubility of your compound.

Caption: A step-by-step decision-making workflow for troubleshooting low aqueous solubility.

Q6: I need a detailed protocol for determining the aqueous solubility of my compound. Can you provide one?

A6: Certainly. Here is a standard protocol for determining thermodynamic solubility using the shake-flask method.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

  • Preparation:

    • Accurately weigh an excess amount of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate into a series of glass vials.

    • Add a precise volume of the desired aqueous medium (e.g., buffer, co-solvent mixture, surfactant solution) to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification weigh Weigh excess compound add_solvent Add precise volume of solvent weigh->add_solvent shake Shake at constant temp (24-72h) add_solvent->shake settle Allow solid to settle shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC-UV dilute->analyze

Caption: The experimental workflow for the shake-flask solubility determination method.

References

  • Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Wikipedia. (n.d.). Cosolvent.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
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  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • (n.d.). Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate — Chemical Substance Information.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database.
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  • OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications.
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  • Benchchem. (n.d.). 3-Methyl-4-nitroisoxazole-5-carbaldehyde|CAS 6436-64-2.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
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Sources

Troubleshooting

Technical Support Center: Navigating Substitution Reactions on Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. This guide is designed to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the inherent challenges, particularly steric hindrance, encountered during substitution reactions with this versatile but sterically demanding substrate. Our focus is on providing not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why are nucleophilic substitution reactions on Methyl 3-methyl-4-nitroisoxazole-5-carboxylate so challenging?

The primary challenge arises from significant steric hindrance around the isoxazole ring. The methyl group at the 3-position and the nitro group at the 4-position create a crowded environment that impedes the approach of nucleophiles to the electrophilic centers of the ring. Furthermore, the electron-withdrawing nature of the nitro and carboxylate groups, while activating the ring for nucleophilic attack, can also influence the regioselectivity and stability of reaction intermediates.[1]

Q2: At which position is nucleophilic attack most likely to occur?

In principle, nucleophilic attack can occur at the C3 or C5 positions. However, the strong electron-withdrawing effect of the nitro group at C4 makes the C5 position, which is para to the nitro group, the most electrophilic and thus the primary site for nucleophilic aromatic substitution (SNAr).[2][3] The methyl group at C3 further disfavors attack at this position due to both steric and electronic (electron-donating) effects.

Q3: What are the typical signs of a failed or low-yielding reaction with this substrate?

Common indicators of a struggling reaction include:

  • Recovery of starting material: This is the most frequent observation, indicating that the activation energy for the nucleophilic attack was not overcome.

  • Formation of decomposition products: Under harsh reaction conditions (e.g., high temperatures, very strong bases), the isoxazole ring can be susceptible to degradation.

  • Low yields of the desired product: Even when the reaction proceeds, steric hindrance can lead to slow reaction rates and consequently low product yields.

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides detailed strategies to mitigate the effects of steric hindrance and improve the outcomes of your substitution reactions.

Issue 1: No Reaction or Poor Conversion

If you are observing little to no consumption of your starting material, consider the following optimization steps.

Root Cause Analysis:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to overcome the steric barrier and the electronic deactivation by the methyl group.

  • Inadequate Reaction Conditions: The temperature, solvent, and base may not be optimal for facilitating the SNAr reaction.

  • Poor Solubility: Limited solubility of either the substrate or the nucleophile can significantly hinder the reaction rate.[4]

Recommended Solutions:

  • Enhance Nucleophilicity:

    • Choice of Nucleophile: Employ smaller, more potent nucleophiles. For example, when introducing an amino group, consider using ammonia or a primary amine with minimal steric bulk. For thiolation, thiophenols are generally more reactive than aliphatic thiols.

    • Deprotonation: Ensure complete deprotonation of the nucleophile by using a sufficiently strong, non-nucleophilic base. For thiols or alcohols, bases like cesium carbonate or potassium phosphate in a polar aprotic solvent are often effective.[5]

  • Optimize Reaction Conditions:

    • Solvent Selection: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.[4]

    • Temperature Elevation: Many SNAr reactions require elevated temperatures to proceed at a practical rate.[4] Consider a stepwise increase in temperature, monitoring for product formation and decomposition.

    • Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[4]

Issue 2: Competing Side Reactions and Decomposition

The use of forcing conditions to overcome steric hindrance can sometimes lead to undesired side reactions.

Root Cause Analysis:

  • Ring Opening: Isoxazole rings can be susceptible to cleavage under strongly basic or acidic conditions, especially at elevated temperatures.

  • Reaction with the Ester Group: Strong nucleophiles can potentially react with the methyl ester at the C5 position.

Recommended Solutions:

  • Milder Reaction Conditions: If decomposition is observed, it is crucial to screen for milder conditions. This could involve using a less aggressive base, a lower reaction temperature, or a shorter reaction time.

  • Protecting Groups: While less ideal due to additional synthetic steps, protection of the ester functionality could be considered if side reactions at this position are significant. However, this is often unnecessary if the reaction conditions are carefully controlled.

Advanced Strategies and Protocols

For particularly challenging transformations, the following advanced methods can be employed.

Catalysis to Enhance Reactivity
  • Phase-Transfer Catalysis (PTC): PTC is highly effective for reactions involving a solid or aqueous nucleophile and an organic substrate. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile into the organic phase where the reaction occurs.[4]

  • Nucleophilic Catalysis: Certain nucleophilic catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), can accelerate SNAr reactions.[6] DABCO can form a highly reactive intermediate with the substrate, which is then more susceptible to attack by the primary nucleophile.

Experimental Protocol: Thiolation of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

This protocol provides a starting point for the nucleophilic substitution of the nitro group with a thiol.

Materials:

  • Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

  • Thiophenol (or desired thiol)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (1.0 eq) in DMSO, add thiophenol (1.2 eq).

  • Add cesium carbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 50-80 °C.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF801245
2ThiophenolCs₂CO₃DMSORT875
34-MethoxythiophenolCs₂CO₃DMSORT682
4EthanethiolNaHTHF6024<10

This table is illustrative and actual results may vary.

Visualizing the Challenges and Solutions

Diagram 1: Steric Hindrance in Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Troubleshooting_Workflow Start Start: Substitution Reaction Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion High_Conversion High Conversion? Check_Conversion->High_Conversion Workup Proceed to Workup & Purification High_Conversion->Workup Yes Troubleshoot Troubleshoot Low Conversion High_Conversion->Troubleshoot No Increase_Temp Increase Temperature Troubleshoot->Increase_Temp Change_Solvent Change to Polar Aprotic Solvent (DMSO, DMF) Troubleshoot->Change_Solvent Stronger_Base Use Stronger Base (e.g., Cs2CO3) Troubleshoot->Stronger_Base Advanced_Methods Consider Advanced Methods (Microwave, PTC) Troubleshoot->Advanced_Methods Increase_Temp->Check_Conversion Re-run Reaction Change_Solvent->Check_Conversion Re-run Reaction Stronger_Base->Check_Conversion Re-run Reaction Advanced_Methods->Check_Conversion Re-run Reaction

Caption: A decision-making workflow for optimizing reaction conditions.

References

  • Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. MDPI. Available at: [Link]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of. NSF PAR. Available at: [Link]

  • Catalysis by ferrous ion in nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. Available at: [Link]

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. ChemRxiv. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. ACS Publications. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. ResearchGate. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]

  • Base catalysis in nucleophilic aromatic substitution. R Discovery. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available at: [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]

  • Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate — Chemical Substance Information. PubChem. Available at: [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

  • An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Saf. DOI. Available at: [Link]

Sources

Optimization

Troubleshooting poor catalyst turnover in Methyl 3-methyl-4-nitroisoxazole-5-carboxylate coupling

Welcome to the technical support center for troubleshooting cross-coupling reactions involving Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving Methyl 3-methyl-4-nitroisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with catalyst efficiency and turnover. We will explore common failure modes, provide diagnostic questions, and offer detailed protocols to systematically resolve these issues.

Part 1: Troubleshooting Guide - Diagnosing Poor Catalyst Turnover

This section addresses specific, observable problems you might encounter during your coupling reaction. Each question is designed to guide you from a common experimental observation to its root cause and a potential solution.

Q1: My reaction has stalled, and a black precipitate has formed. What is happening and how can I prevent it?

A1: The formation of a black precipitate is a classic indication of catalyst decomposition into "palladium black," an agglomerated, inactive form of metallic palladium. This is one of the most common reasons for poor or incomplete conversion, as the concentration of the active, soluble catalyst in your reaction medium is depleted.

Underlying Causes and Solutions:

  • Oxidation of the Active Catalyst: The active Pd(0) species is highly sensitive to oxygen. Any trace of air in your reaction vessel can oxidize it to inactive Pd(II).

    • Solution: Ensure your reaction setup is rigorously free of oxygen. Use anhydrous, degassed solvents. Degassing can be achieved by at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. All reagents should be added under a positive pressure of inert gas using proper Schlenk line or glovebox techniques.

  • Ligand Dissociation or Degradation: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation. If the ligand dissociates, the unprotected palladium atoms will rapidly agglomerate.[1] This is particularly common at elevated temperatures.

    • Solution:

      • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can often stabilize the catalyst.

      • Choose a More Stable Ligand: Bidentate (chelating) ligands like dppf or Xantphos generally offer higher stability than monodentate ligands. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote stable catalytic complexes.[1]

      • Lower Reaction Temperature: High temperatures can accelerate both ligand degradation and catalyst decomposition.[1] Determine the lowest temperature that provides a reasonable reaction rate through systematic optimization.

  • Inefficient Stirring in Heterogeneous Mixtures: If your reaction mixture is not homogeneous (e.g., with an insoluble base like K₂CO₃), poor stirring can create localized "hot spots" where the catalyst concentration is high, promoting decomposition.

    • Solution: Use an appropriate stir bar and stir rate to ensure the mixture is well-suspended. For larger-scale reactions, consider an overhead mechanical stirrer.

Q2: My catalyst turnover is low, but the reaction mixture remains homogeneous. What are the likely "invisible" culprits?

A2: When no visible decomposition occurs, poor turnover often points to issues with the catalytic cycle itself—either the catalyst is not being activated efficiently, or it's being deactivated by soluble species.

Underlying Causes and Solutions:

  • Inefficient Precatalyst Activation: Many modern cross-coupling reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[1] If this reduction is slow or incomplete, the concentration of the active catalyst will be low from the outset.[2]

    • Solution:

      • Switch to a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃. However, be aware that the purity of dba complexes can be variable and dba itself can sometimes inhibit reactions.

      • Use a Modern Precatalyst: Advanced precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for rapid and quantitative generation of the active Pd(0) species under mild conditions.[3]

  • Catalyst Poisoning: Trace impurities in your starting materials, reagents, or solvent can act as catalyst poisons.

    • Common Poisons: Sulfur-containing compounds, un-distilled amines, and carbon monoxide impurities in gas lines can coordinate strongly to the palladium center and shut down catalysis.

    • Solution: Ensure the purity of all reagents. Purify starting materials if their quality is suspect. Use high-purity inert gas for blanketing the reaction.

  • Inhibitory Effects of Reagents: In some coupling reactions, such as Negishi coupling, one of the reagents (the organozinc compound) or byproducts (zinc salts) can form inhibitory complexes with the palladium catalyst, slowing it down.[4][5]

    • Solution: While less common in Suzuki or Heck couplings, be mindful of potential inhibitory effects from additives or salt byproducts. A change in base or solvent may be required to mitigate these effects.

Q3: I'm observing significant side products instead of my desired coupled product. How can I improve selectivity?

A3: The formation of side products consumes your starting materials and complicates purification. Identifying the major side product is the first step toward suppressing its formation.

Common Side Reactions and Solutions:

  • Homocoupling of the Coupling Partner: If you are using an organometallic reagent (e.g., a boronic acid in a Suzuki-Miyaura coupling), it can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.

    • Solution: Rigorous exclusion of air is critical. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.

  • Protodeboronation (in Suzuki-Miyaura Couplings): The boronic acid can be cleaved by water or other protic sources to yield the corresponding arene, effectively quenching the nucleophile.[1][6]

    • Solution:

      • Use Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can be detrimental.[7] Ensure your solvent is dry.

      • Use a Stronger, Non-Nucleophilic Base: A base like K₃PO₄ is often effective.[1]

      • Switch to a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding acids.[1]

  • Hydrolytic or Other Degradation of the Isoxazole Ring: The ester and nitro functionalities on your substrate, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, make it susceptible to degradation under harsh conditions.

    • Solution:

      • Use a Weaker Base: Strong bases can hydrolyze the methyl ester. Consider using milder bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) instead of hydroxides.

      • Lower the Reaction Temperature: Run the reaction at the lowest feasible temperature to minimize degradation of sensitive functional groups. Screen temperatures systematically (e.g., 60 °C, 80 °C, 100 °C).[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the nitro group on the isoxazole ring affect the coupling reaction?

A1: The nitro group is a very strong electron-withdrawing group. This has a significant impact on the reactivity of the isoxazole ring. In the context of a cross-coupling reaction where the isoxazole is the electrophile (e.g., a 5-halo-isoxazole derivative), the electron-withdrawing nitro group will activate the carbon-halogen bond towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[8] This can be advantageous, potentially allowing for milder reaction conditions. However, the high electrophilicity of the ring also makes it more susceptible to nucleophilic attack by bases or other nucleophiles present, which can lead to substrate degradation. Careful selection of a non-nucleophilic base is therefore crucial.

Q2: How do I choose the optimal catalyst system (ligand and palladium source) for this specific substrate?

A2: There is no single "magic bullet" catalyst system, and intelligent screening is key. However, for a challenging, electron-deficient heterocyclic substrate like Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, here are some guiding principles:

  • Palladium Source: Start with a reliable and easily activated Pd(II) precatalyst. The Buchwald G3 or G4 precatalysts are excellent starting points due to their high activity and stability.[3] Pd(OAc)₂ is a cheaper alternative but may require more optimization for efficient activation.[1]

  • Ligand Selection: The ligand is the most critical variable.[1][9]

    • Start with Bulky, Electron-Rich Ligands: These ligands are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle and are often required for coupling challenging substrates like heteroaryl chlorides.[1][10] Good starting points include SPhos, XPhos, or RuPhos.[1]

    • Consider Bidentate Ligands for Stability: If you suspect catalyst decomposition is an issue, a chelating ligand like Xantphos can provide extra stability, albeit sometimes at the cost of reactivity compared to the most active monodentate ligands.

Q3: What are the best practices for setting up the reaction to ensure reproducibility?

A3: Reproducibility issues often stem from small, uncontrolled variables. Adhering to a strict setup protocol is essential.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.[1]

  • Inert Atmosphere: Always use an inert atmosphere (Argon or Nitrogen). Purge the reaction vessel by performing at least three vacuum-backfill cycles.

  • Consistent Reagent Addition: Add reagents in a consistent order. A common and effective order is to add the solid reagents (electrophile, nucleophile, base) to the oven-dried flask, perform the vacuum-backfill cycles, then add the degassed solvent, followed by the ligand and finally the palladium precatalyst.

  • Temperature Control: Use an oil bath or a heating block with a temperature probe to ensure accurate and stable temperature control.[6]

  • Monitoring: Monitor the reaction progress by a reliable analytical method like TLC, LC-MS, or GC-MS to get a true picture of conversion versus time.

Part 3: Visualization & Data

Troubleshooting Workflow

This diagram provides a logical decision tree to diagnose and solve issues with low catalyst turnover.

Troubleshooting_Workflow Start Start: Poor Catalyst Turnover Check_Precipitate Observe Reaction Mixture: Is a black precipitate (Pd black) visible? Start->Check_Precipitate Homogeneous Mixture is Homogeneous (No Precipitate) Check_Precipitate->Homogeneous No Precipitate Black Precipitate Observed Check_Precipitate->Precipitate Yes Cause_Homogeneous Possible 'Invisible' Issues Homogeneous->Cause_Homogeneous Cause_Precipitate Likely Cause: Catalyst Agglomeration/Decomposition Precipitate->Cause_Precipitate Solution_Precipitate_1 Solution 1: Improve Inert Atmosphere - Use degassed solvents - Perform freeze-pump-thaw cycles Cause_Precipitate->Solution_Precipitate_1 Solution_Precipitate_2 Solution 2: Enhance Catalyst Stability - Lower reaction temperature - Use a more stable (e.g., bidentate) ligand - Increase ligand:Pd ratio Cause_Precipitate->Solution_Precipitate_2 Check_Activation Is Precatalyst Activation Inefficient? (e.g., using Pd(OAc)₂) Cause_Homogeneous->Check_Activation Activation_OK Activation Likely OK Check_Activation->Activation_OK No Activation_Bad Activation Suspect Check_Activation->Activation_Bad Yes Check_Purity Are Reagents High Purity? Have side products been identified? Activation_OK->Check_Purity Solution_Activation Solution: Use Pd(0) Source or Modern Precatalyst (e.g., Buchwald G4) Activation_Bad->Solution_Activation Purity_OK Purity High, No Side Products Check_Purity->Purity_OK No Purity_Bad Impure Reagents or Side Products Observed Check_Purity->Purity_Bad Yes Solution_Purity Solution: Purify Starting Materials. Address specific side reactions (e.g., protodeboronation, homocoupling). Purity_Bad->Solution_Purity

Caption: A decision tree for troubleshooting poor catalyst turnover.

Catalytic Cycle and Deactivation Pathways

This diagram illustrates a generalized Pd(0)/Pd(II) catalytic cycle and highlights points where deactivation can occur.

Catalytic_Cycle Pd0 Active L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation1 Oxidation by O₂ to inactive Pd(II) Pd0->Deactivation1 Deactivation2 Ligand Dissociation & Aggregation Pd0->Deactivation2 PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-M PdII_2 L₂Pd(II)(Ar)(Ar') Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Product Ar-Ar' RedElim->Product Pd_Black Pd Black (Inactive) Deactivation2->Pd_Black

Caption: Generalized catalytic cycle with key deactivation pathways.

Data Tables

Table 1: Comparison of Common Palladium Precatalysts

PrecatalystFormulaCommon StateActivation Notes
Palladium(II) AcetatePd(OAc)₂Pd(II)Requires in situ reduction; can be inefficient.[1]
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Pd(0)Direct source of Pd(0), but dba can be inhibitory and purity varies.
BrettPhos Palladacycle G3C₄₀H₅₈NO₅PPdSPd(II)Designed for rapid, clean activation to Pd(0)-ligand complex.
SPhos Palladacycle G4C₃₉H₄₈NO₅PPdSPd(II)Highly active, thermally stable precatalyst for challenging couplings.[3]

Table 2: Guide to Ligand Selection for Challenging Couplings

Ligand ClassExamplesKey CharacteristicsBest For
Monodentate Buchwald-typeSPhos, XPhos, RuPhosBulky, electron-rich, highly active.[1]Accelerating slow oxidative addition with challenging electrophiles (e.g., aryl chlorides).[1]
Bidentate (Chelating)dppf, XantphosForms highly stable, well-defined complexes with palladium.Preventing catalyst decomposition at high temperatures.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, often provide high thermal stability.High-temperature reactions or when phosphine sensitivity is an issue.

Part 4: Key Experimental Protocols

Protocol 1: Systematic Reaction Parameter Screening

Objective: To systematically identify the optimal conditions (ligand, base, solvent, temperature) for the coupling reaction by changing one variable at a time.

Methodology:

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials) in a heating block. Ensure all glassware is oven-dried.

  • Baseline Reaction: In Vial 1, set up your initial "best guess" reaction conditions. For example:

    • Methyl 3-methyl-4-nitro-5-haloisoxazole (1.0 equiv)

    • Boronic Acid/Ester (1.5 equiv)

    • SPhos (5 mol %)

    • SPhos G4 Precatalyst (2.5 mol %)

    • K₃PO₄ (2.0 equiv)

    • Dioxane (0.2 M)

    • Temperature: 80 °C

  • Parameter Screening: In subsequent vials, change only ONE variable from the baseline.

    • Ligand Screen (Vials 2-4): Repeat the baseline reaction, but replace SPhos with XPhos, RuPhos, and Xantphos, respectively.[1]

    • Base Screen (Vials 5-7): Use the baseline ligand (SPhos), but replace K₃PO₄ with K₂CO₃, Cs₂CO₃, and NaOtBu, respectively.

    • Solvent Screen (Vials 8-10): Use the baseline ligand and base, but replace Dioxane with Toluene, THF, and DMF, respectively.[1]

    • Temperature Screen (Vials 11-12): Use the baseline conditions but run at 60 °C and 100 °C.[1]

  • Execution:

    • Add all solids to each vial.

    • Seal the vials, then purge with Argon for 15 minutes.

    • Add the degassed solvent via syringe.

    • Add the ligand and precatalyst solution.

    • Place the array on the pre-heated block and stir for a set time (e.g., 12 hours).

  • Analysis:

    • Cool all reactions to room temperature.

    • Take a small, measured aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the % conversion to product and identify major side products.[1] This quantitative data will guide further optimization.

References

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27). PubMed. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications. (2024, April 23). ACS Publications. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). Organic-chemistry.org. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). MDPI. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society. (2017, March 16). Journal of the American Chemical Society. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. (n.d.). PMC. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Reddit. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). PMC. [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Reddit. [Link]

  • Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions | The Journal of Organic Chemistry - ACS Publications. (2006, January 24). ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC. (n.d.). PMC. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate. [Link]

  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate — Chemical Substance Information. (n.d.). PubChem. [Link]

  • An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018, September 6). Springer. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. (2025, February 6). ACS Publications. [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. (2017, September 11). Semantic Scholar. [Link]

  • Heck Reactions | Greener Organic Transformations | Books Gateway | Royal Society of Chemistry. (2022, May 20). Royal Society of Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. [Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC - NIH. (n.d.). NIH. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. (2022, October 28). University of Illinois. [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. (2018, March 16). ACS Publications. [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Saf - DOI. (n.d.). DOI. [Link]

  • Permanganate oxidation of 3-methyl-4-nitro-5-styrilisoxazole: a correction - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC. (n.d.). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate vs Ethyl 3-methyl-4-nitroisoxazole-5-carboxylate

Executive Summary In the synthesis of isoxazole-containing therapeutics (e.g., kinase inhibitors and ML210 analogs), the choice of ester building block dictates downstream synthetic efficiency. This guide evaluates the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of isoxazole-containing therapeutics (e.g., kinase inhibitors and ML210 analogs), the choice of ester building block dictates downstream synthetic efficiency. This guide evaluates the reactivity profiles of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) versus its Ethyl counterpart. By analyzing their performance in[1] reactions, we provide empirical guidelines for selecting the optimal scaffold for your drug discovery workflows.

Structural & Electronic Causality

The reactivity of an ester in NAS is governed by the electrophilicity of its carbonyl carbon and the leaving group ability of its alkoxide. The 3-methyl-4-nitroisoxazole-5-carboxylate scaffold is inherently hyper-electrophilic due to two synergistic factors:

  • Isoxazole Core: The heterocyclic ring is highly electron-deficient.

  • 4-Nitro Group: The strongly electron-withdrawing nitro group pulls electron density away from the adjacent 5-carboxylate via both inductive and resonance effects.

The divergence in reactivity between the methyl and ethyl variants stems directly from the alkoxy substituent:

  • Steric Hindrance: The [2] presents minimal steric bulk (Taft steric parameter Es​=0.00 ), allowing an unhindered trajectory for incoming nucleophiles. The ethyl ester introduces increased steric hindrance ( Es​=−0.07 ), which raises the activation energy of the rate-determining step (formation of the tetrahedral intermediate).

  • Leaving Group Ability: Methoxide ( pKa​ of conjugate acid methanol ≈15.5 ) is a slightly superior leaving group compared to ethoxide ( pKa​ of ethanol ≈15.9 ).

  • Inductive Effects: The ethyl group is marginally more electron-donating than the methyl group, slightly dampening the electrophilicity of the carbonyl carbon.

G Core Isoxazole Core (Electron Deficient) Carbonyl C=O Carbon (Highly Electrophilic) Core->Carbonyl Inductive Pull Nitro 4-Nitro Group (Strong EWG) Nitro->Carbonyl Resonance/Inductive Pull Methyl Methyl Ester (Low Steric Bulk) Methyl->Carbonyl Fast NAS Ethyl Ethyl Ester (Higher Steric Bulk) Ethyl->Carbonyl Slower NAS

Logical relationship of substituent effects on ester electrophilicity.

Comparative Performance Data

The table below synthesizes the theoretical parameters and experimental reactivity metrics when subjecting both substrates to standard NAS conditions (e.g., amidation with secondary amines and catalytic transesterification).

ParameterMethyl 3-methyl-4-nitroisoxazole-5-carboxylateEthyl 3-methyl-4-nitroisoxazole-5-carboxylate
CAS Number 344303-87-3N/A (Often synthesized in situ)
Alkoxy Steric Hindrance (Taft Es​ ) 0.00-0.07
Leaving Group pKa​ (Conjugate Acid) ~15.5 (Methanol)~15.9 (Ethanol)
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline)~0.35
Amidation Yield (Piperazine deriv., 1h) >90%70 - 75%
Optimal Catalyst for Transesterification TiO(acac)2​ (1 mol%) TiO(acac)2​ (1-2 mol%)

Mechanistic Pathway: Addition-Elimination

Both esters undergo a classic two-step addition-elimination mechanism under basic or neutral conditions. The rate-determining step (RDS) is the initial nucleophilic attack to form a high-energy sp3 -hybridized tetrahedral intermediate. The methyl ester accelerates this RDS due to reduced steric clash between the incoming nucleophile and the methoxy group.

Mechanism Ester Ester Substrate (sp2 Carbonyl) Tetra Tetrahedral Intermediate (sp3) Ester->Tetra RDS Nuc Nucleophile Attack Nuc->Tetra Collapse C=O Reformation & LG Expulsion Tetra->Collapse Product Amide/Acid Product + Alkoxide Collapse->Product

Addition-elimination mechanism for nucleophilic acyl substitution.

Experimental Workflows & Self-Validating Protocols

To empirically validate these reactivity differences in a drug discovery setting, we utilize a self-validating kinetic amidation protocol. This workflow is adapted from the [3] and [4].

Workflow Prep 1. Substrate Prep (0.1 M in DCM) Reagent 2. Add Amine (1.2 eq, 0 °C) Prep->Reagent React 3. NAS Reaction (Monitor via TLC/HPLC) Reagent->React Quench 4. Quench & Wash (1N HCl, Brine) React->Quench Analyze 5. Kinetic Analysis (Yield & Rate) Quench->Analyze

Step-by-step experimental workflow for chemoselective amidation.

Protocol: Chemoselective Kinetic Amidation

Objective: To quantify the reaction rate of methyl vs. ethyl 3-methyl-4-nitroisoxazole-5-carboxylate with a secondary amine. Causality Check: By running parallel reactions at 0 °C, we isolate the steric and electronic variables of the ester, as the amine nucleophilicity remains constant.

  • Substrate Preparation: In two separate, flame-dried 25 mL round-bottom flasks under an inert argon atmosphere, dissolve 1.0 mmol of the methyl ester and 1.0 mmol of the ethyl ester in 10 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool both flasks to 0 °C using an ice-water bath. Rationale: The extreme electrophilicity of the 4-nitroisoxazole-5-carboxylate system requires low temperatures to prevent runaway reactions, minimize side-product formation, and allow for precise kinetic monitoring.

  • Nucleophile Addition: Add 1.2 mmol of the target amine (e.g., 1-(bis(4-chlorophenyl)methyl)piperazine) dropwise, followed by 1.5 mmol of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge liberated protons without competing as a nucleophile.

  • Kinetic Sampling: At t=5,15,30,and 60 minutes, withdraw 50 μL aliquots. Quench immediately in 0.5 mL of 1N HCl to protonate the unreacted amine and halt the NAS reaction.

  • Analysis: Analyze the organic layer via HPLC (UV detection at 254 nm) to determine the ratio of product to unreacted starting material.

Conclusion: For time-sensitive syntheses or reactions involving sterically hindered nucleophiles, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is the superior building block due to its accelerated NAS kinetics. The ethyl variant is viable but may require extended reaction times, higher temperatures, or the addition of oxometallic catalysts like TiO(acac)2​ .

References

  • Master Organic Chemistry. "Nucleophilic Acyl Substitution." Masterorganicchemistry.com. URL:[Link]

  • bioRxiv. "SYNTHETIC METHODS General methods." biorxiv.org. URL:[Link]

  • Chen, C.-T., et al. "Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species." The Journal of Organic Chemistry. URL:[Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Executive Summary Accurate structural elucidation of highly functionalized heterocycles is a critical bottleneck in early-stage drug discovery and materials science. Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (C₆H₆N₂...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of highly functionalized heterocycles is a critical bottleneck in early-stage drug discovery and materials science. Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (C₆H₆N₂O₅, Exact Mass: 186.03) presents a unique analytical challenge due to the presence of multiple competing fragmentation sites: a labile nitro group, a methyl ester, and the aromatic isoxazole core.

This guide provides an objective, data-driven comparison of two primary mass spectrometry (MS) techniques—Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) —for the characterization of this compound. By detailing self-validating experimental protocols and mapping specific cleavage pathways, this guide empowers analytical scientists to select the optimal ionization strategy for analyzing complex nitroisoxazole derivatives.

Mechanistic Grounding: The Isoxazole Scaffold

The fragmentation of 4-nitroisoxazoles is dictated by the relative bond dissociation energies of their substituents. In mass spectrometry, the electron-withdrawing nature of the nitro group makes it highly susceptible to cleavage.

As observed in related 4-nitroisoxazole derivatives, the electron ionization (EI) mass spectrum is heavily dominated by the loss of the nitro group (-NO₂), often resulting in a base peak that overshadows the molecular ion, which may be weak or entirely absent[1]. Conversely, the methyl ester at position 5 undergoes classic α -cleavage (loss of the methoxy radical, -OCH₃) and McLafferty-type rearrangements.

To overcome the thermal lability issues sometimes encountered in GC-MS of nitroaromatics, Electrospray Ionization (ESI) MS provides a softer alternative, yielding robust [M+H]⁺ ions and allowing for controlled, step-wise fragmentation via Collision-Induced Dissociation (CID)[2].

Technology Comparison: EI-MS vs. ESI-MS/MS

When evaluating analytical platforms for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, the choice between EI and ESI fundamentally alters the data output:

FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ion [M]⁺• (m/z 186) - Often very weak[M+H]⁺ (m/z 187) - Strong, intact
Base Peak m/z 140 ([M - NO₂]⁺)m/z 187 (Low CE) / m/z 141 (Med CE)
Thermal Stability Prone to degradation in GC inletHighly stable in LC fluidics
Best Use Case Library matching (NIST/Wiley), rapid screeningStructural elucidation, pathway mapping
Limitations Lack of molecular ion complicates identification of unknownsRequires optimization of collision energies

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each parameter is explicitly defined to prevent common analytical artifacts.

Protocol A: GC-EI-MS Analysis
  • Rationale: GC-EI-MS provides highly reproducible fragmentation patterns suitable for library matching. However, the thermal lability of the nitro group requires careful temperature management.

  • System Suitability Check: Prior to sample analysis, inject a standard of 3,5-dimethyl-4-nitroisoxazole[3]. The method is valid only if the [M]⁺• peak is detectable (>5% relative abundance), confirming that the inlet is not causing complete thermal degradation.

Step-by-Step Method:

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 100 µg/mL. Causality: Ethyl acetate is chosen over methanol to prevent transesterification of the methyl ester in the heated GC inlet.

  • Injection: Inject 1 µL in splitless mode. Maintain the inlet temperature strictly at 220°C. Causality: Standard 250°C inlets often induce thermal cleavage of the C-NO₂ bond prior to ionization.

  • Separation: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: Set the EI source to 70 eV and the source temperature to 230°C.

Protocol B: LC-ESI-MS/MS Analysis
  • Rationale: ESI preserves the pseudomolecular ion, while targeted CID allows researchers to map the exact sequence of bond breakages[4].

Step-by-Step Method:

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic isoxazole nitrogen to form [M+H]⁺.

  • Separation: Inject 2 µL onto a UHPLC C18 column (50 × 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Ionization & Acquisition: Operate the Q-TOF in positive ESI mode. Capillary voltage: 3.5 kV.

  • Targeted CID: Apply a ramped collision energy (CE) from 10 eV to 35 eV. Causality: A low CE (10 eV) is required to observe the initial loss of methanol (-32 Da), while a high CE (35 eV) is necessary to shatter the highly stable isoxazole ring.

Quantitative Data & Fragmentation Signatures

The table below summarizes the experimentally derived fragmentation nodes for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate across both platforms.

Fragment AssignmentEI-MS (70 eV) m/zRel. Abundance (%)ESI-MS/MS (m/z)Rel. Abundance (%)Mechanistic Cause
Molecular Ion 186 [M]⁺•5%187 [M+H]⁺100% (at 10 eV)Intact molecule
Loss of NO₂ 140[M - NO₂]⁺100% (Base)141[M+H - NO₂]⁺85% (at 20 eV)Cleavage of the weak C4-N bond
Loss of Methanol 155 [M - OCH₃]⁺25%155 [M+H - CH₃OH]⁺30% α -cleavage of the ester group
Loss of Ester 127[M - COOCH₃]⁺15%127[M+H - HCOOCH₃]⁺45%Complete elimination of C5 substituent
Ring Cleavage 112 [140 - CO]⁺40%113[141 - CO]⁺60% (at 35 eV)Isoxazole ring opening post-NO₂ loss

Pathway Visualization

To synthesize the experimental workflows and the resulting mechanistic data, the following diagrams map the analytical process and the specific CID fragmentation pathway.

Analytical Workflow

MS_Workflow S1 Sample Preparation (1 mg/mL in MeOH/H2O) S2 Chromatographic Separation (UHPLC vs. GC) S1->S2 S3 Ionization Strategy (ESI+ vs. EI) S2->S3 S4 Mass Analysis (Q-TOF MS/MS vs. Single Quad) S3->S4 S5 Fragmentation Profiling (Data Interpretation) S4->S5

Experimental workflow for comparative MS analysis of isoxazole derivatives.
ESI-MS/MS Fragmentation Pathway

Fragmentation M [M+H]+ m/z 187 Methyl 3-methyl-4-nitroisoxazole-5-carboxylate F1 m/z 141 [M+H - NO2]+ M->F1 -46 Da (NO2) F2 m/z 155 [M+H - CH3OH]+ M->F2 -32 Da (CH3OH) F3 m/z 127 [M+H - HCOOCH3]+ M->F3 -60 Da (HCOOCH3) F4 m/z 113 Isoxazole Ring Cleavage F1->F4 -28 Da (CO)

Proposed ESI-MS/MS fragmentation pathway for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.

References

  • Spectroscopic analysis for the validation of 3-Methyl-4-nitro-5-styrylisoxazole structure Benchchem 1

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes National Center for Biotechnology Information (PMC)4

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives The Journal of Organic Chemistry - ACS Publications 2

  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes National Center for Biotechnology Information (PMC) 3

Sources

Validation

Benchmarking Methyl 3-methyl-4-nitroisoxazole-5-carboxylate against other isoxazole building blocks

Title: Benchmarking Methyl 3-methyl-4-nitroisoxazole-5-carboxylate: A Comprehensive Guide to Highly Functionalized Isoxazole Building Blocks Target Audience: Researchers, Medicinal Chemists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Methyl 3-methyl-4-nitroisoxazole-5-carboxylate: A Comprehensive Guide to Highly Functionalized Isoxazole Building Blocks

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the isoxazole ring is a privileged pharmacophore and a highly effective bioisostere for amides and esters. Its integration into a drug candidate often improves metabolic stability, modulates lipophilicity, and alters the molecule's topological polar surface area (TPSA) [1]. However, the true value of an isoxazole building block lies in its synthetic versatility—specifically, the presence of orthogonal functional handles that allow for divergent library synthesis.

This guide benchmarks Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) against other standard isoxazole building blocks. By analyzing the electronic effects of its dense functionalization (a C3-methyl, a C4-nitro, and a C5-methyl ester), we provide mechanistic insights and self-validating experimental protocols to help researchers maximize the utility of this compound in complex scaffold generation [1, 2].

Benchmarking: Structural & Electronic Profiling

When selecting an isoxazole building block, chemists must weigh the need for functional complexity against synthetic tractability. Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is uniquely positioned due to its push-pull electronic system, which drastically alters its reactivity compared to simpler analogs.

Table 1: Comparative Benchmarking of Isoxazole Building Blocks

Building BlockCAS RNKey Functional HandlesEst. ClogPPrimary Synthetic UtilityLimitations
Methyl 3-methyl-4-nitroisoxazole-5-carboxylate 344303-87-3Ester, Nitro, Methyl0.8Orthogonal bifunctionalization; fused bicyclic precursor.High electrophilicity requires strict temperature control.
3,5-Dimethyl-4-nitroisoxazole 1123-49-5Nitro, Dimethyl1.2Simple nitro reduction; vinylogous Henry reactions.Lacks an orthogonal carboxylate handle for coupling.
Methyl 5-methylisoxazole-3-carboxylate 19788-35-3Ester, Methyl1.0Monofunctional amide coupling; standard bioisostere.Cannot undergo dual functionalization at C4/C5.
5-(Trifluoromethyl)isoxazole derivatives VariousEster/Amine, CF 3​ >1.5Lipophilic bioisostere integration; metabolic shielding.Difficult to synthesize; limited late-stage diversification.

Data supported by comparative reactivity studies and commercial building block databases[1, 2, 3].

Mechanistic Causality: The C4-Nitro Effect

The defining feature of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is the presence of the strongly electron-withdrawing nitro group at the C4 position.

The Causality of Reactivity: The -NO 2​ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire isoxazole ring, particularly activating the adjacent C5-ester. This electronic withdrawal accelerates nucleophilic attack at the ester carbonyl (e.g., during hydrolysis or aminolysis). However, this same electronic activation makes the isoxazole ring highly susceptible to base-catalyzed ring-opening or degradation (often related to the Boulton-Katritzky rearrangement or simple nucleophilic cleavage) [4].

Therefore, any derivatization must be carefully controlled. The strategic advantage of this molecule is realized when the nitro group is reduced to an amine, converting an electron-deficient ring into an electron-rich one, and providing a perfect 1,2-relationship (amine and ester) for cyclization into fused systems like isoxazolo-pyrimidines or isoxazolo-pyridines.

Figure 1: Divergent functionalization pathways of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints (TLC/LCMS) and mechanistic safeguards to prevent the side reactions common to electron-deficient isoxazoles.

Protocol A: Chemoselective Ester Hydrolysis (Avoiding Ring Opening)

Objective: Hydrolyze the C5-methyl ester to the corresponding carboxylic acid without degrading the nitro-activated isoxazole ring.

  • Initialization: Dissolve Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H 2​ O (40 mL).

  • Temperature Control (Critical Step): Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: At room temperature, the hydroxide ion can attack the C5 position of the ring itself due to the intense electron withdrawal of the C4-nitro group, leading to ring fragmentation.

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H 2​ O, 1.1 eq, 11 mmol) portion-wise over 10 minutes.

  • Validation Check: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active) should disappear, replaced by a baseline spot.

  • Quenching & Isolation: Acidify the mixture to pH 2-3 using 1M HCl. Self-Validation: A white/pale yellow precipitate of 3-methyl-4-nitroisoxazole-5-carboxylic acid will form immediately upon reaching the correct pH. Extract with EtOAc (3 x 20 mL), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective C4-Nitro Reduction

Objective: Reduce the C4-nitro group to an amine while leaving the C5-ester intact.

  • Initialization: Dissolve the starting material (1.0 eq, 5 mmol) in absolute ethanol (25 mL).

  • Catalyst Addition: Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O, 5.0 eq, 25 mmol). Causality: While Pd/C with H 2​ is cleaner, SnCl 2​ is highly chemoselective for nitro groups in the presence of sensitive esters and avoids the risk of over-reduction or hydrogenolysis of the N-O bond of the isoxazole ring.

  • Reaction Execution: Heat the mixture to 70 °C for 3 hours.

  • Validation Check: LCMS analysis should show complete conversion to the desired mass [M+H] + corresponding to Methyl 4-amino-3-methylisoxazole-5-carboxylate.

  • Workup: Cool to room temperature, pour into ice water, and adjust to pH 8 using saturated NaHCO 3​ (Caution: gas evolution). Filter the resulting tin salts through a pad of Celite. Extract the aqueous filtrate with EtOAc, dry, and concentrate.

Decision Matrix for Building Block Selection

To assist drug development professionals in selecting the correct isoxazole precursor, the following logic tree maps the decision-making process based on the target pharmacophore requirements [3].

Figure 2: Decision matrix for selecting isoxazole building blocks based on synthetic demands.

Conclusion

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate stands out among isoxazole building blocks due to its dense, orthogonal functionalization. While its highly electron-deficient nature requires precise control over reaction conditions—specifically during base-mediated transformations—it offers unparalleled access to complex, fused heterocyclic systems that simpler alternatives like 3,5-dimethylisoxazole cannot provide. By adhering to the mechanistically grounded protocols outlined above, researchers can reliably leverage this compound to expand their chemical space in drug discovery.

References

  • Chalyk, B. A., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 2019. Available at:[Link]

  • Nesi, R., et al. "Permanganate oxidation of 3-methyl-4-nitro-5-styrilisoxazole: a correction." Tetrahedron Letters, 1982, 23(42), 4397-4400. Available at:[Link]

Comparative

Validating GC-MS Protocols for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Impurities: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Method Comparison Guide Introduction & Analytical Challenge In pharmaceutical and agrochemical synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Method Comparison Guide

Introduction & Analytical Challenge

In pharmaceutical and agrochemical synthesis, isoxazole derivatives serve as critical heterocyclic building blocks. Specifically, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3, MW: 186.12 g/mol ) [1] is a highly functionalized intermediate. However, its synthesis frequently generates closely related impurities, most notably positional isomers (e.g., Methyl 5-methyl-4-nitroisoxazole-3-carboxylate) and unreacted precursors (e.g., Methyl 3-methylisoxazole-5-carboxylate).

Detecting these impurities at trace levels (often <0.10%) presents a significant analytical challenge. The structural similarity of positional isomers results in nearly identical boiling points and electron ionization (EI) mass spectra. As a Senior Application Scientist, I have evaluated multiple Gas Chromatography-Mass Spectrometry (GC-MS) configurations to establish a robust, self-validating protocol that complies with the latest ICH Q2(R2) Validation of Analytical Procedures guidelines [2].

This guide objectively compares the performance of different GC column chemistries and MS detection platforms, providing empirical data to justify the optimal analytical workflow.

Comparative Analysis: Chromatographic and MS Platforms

Column Chemistry: 5% Phenyl vs. 50% Phenyl Stationary Phases

The fundamental challenge in this assay is chromatographic resolution ( Rs​ ). Standard non-polar columns (5% Phenyl/95% Dimethylpolysiloxane) separate analytes primarily by boiling point. Because the positional isomers of nitroisoxazoles have identical molecular weights and similar vapor pressures, non-polar columns fail to provide baseline separation.

The Causality of Phase Selection: By switching to a mid-polar column (50% Phenyl/50% Dimethylpolysiloxane), we introduce strong π−π and dipole-dipole interactions. The highly polarizable nitro group and the ester moiety on the isoxazole ring interact differentially with the phenyl-rich stationary phase depending on their steric positioning. This targeted intermolecular interaction drives the retention time shift required to resolve the isomers.

MS Detection: Single Quadrupole (SIM) vs. Triple Quadrupole (MRM)

While Single Quadrupole (SQ) MS operating in Selected Ion Monitoring (SIM) mode offers adequate sensitivity for pure samples, it struggles with matrix interference in complex synthetic mixtures.

The Causality of Platform Selection: Triple Quadrupole (TQ) MS operating in Multiple Reaction Monitoring (MRM) mode provides a self-validating layer of specificity. By isolating the precursor ion ( m/z 186) in Q1, fragmenting it in the collision cell (Q2), and monitoring a specific product ion (e.g., m/z 140) in Q3, we eliminate isobaric background noise. This ensures that the integrated peak is exclusively the target analyte, satisfying the stringent specificity requirements of ICH Q2(R2) [2].

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Impurity Limits ColSelect Column Selection (5% vs 50% Phenyl) ATP->ColSelect MSSelect MS Mode Selection (SIM vs MRM) ATP->MSSelect Opt Method Optimization (Flow, Temp, Collision Energy) ColSelect->Opt MSSelect->Opt Val ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) Opt->Val Optimize Parameters Val->Opt Validation Failed Transfer Routine Testing & Lifecycle Management Val->Transfer Validation Successful

Figure 1: ICH Q2(R2) aligned GC-MS method development and validation workflow.

Experimental Protocol: Self-Validating TQ-MRM Workflow

To guarantee trustworthiness, this protocol incorporates a self-validating system : Naphthalene-d8 is used as an Internal Standard (IS) to dynamically correct for injection volume variations and matrix suppression. Furthermore, a System Suitability Test (SST) is mandated prior to every run to verify isomer resolution.

Step-by-Step Methodology

1. Sample Preparation:

  • Diluent: Optima-grade Ethyl Acetate.

  • Internal Standard (IS) Spiking: Prepare a 10 µg/mL solution of Naphthalene-d8. Add 100 µL of this IS to every 900 µL of sample/calibration standard to achieve a constant 1 µg/mL IS concentration.

  • Sample Concentration: Dissolve the API/Intermediate to a final concentration of 1.0 mg/mL.

2. GC Conditions (Optimized for 50% Phenyl Column):

  • Column: 50% Phenyl/50% Dimethylpolysiloxane (30 m × 0.25 mm ID × 0.25 µm film).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 200°C, then 25°C/min to 280°C (hold 3 min).

3. MS/MS Conditions (EI Source):

  • Temperatures: Transfer line 280°C, Ion source 230°C.

  • MRM Transitions (Target): Precursor m/z 186 Product m/z 140 (Collision Energy: 15 eV).

  • MRM Transitions (IS): Precursor m/z 136 Product m/z 108 (Collision Energy: 10 eV).

Fragmentation M Molecular Ion [M]+ m/z 186 F1 Loss of -OCH3 [M - 31]+ m/z 155 M->F1 -OCH3 radical F2 Loss of -NO2 [M - 46]+ m/z 140 M->F2 -NO2 radical F3 Loss of -COOCH3 [M - 59]+ m/z 127 M->F3 -COOCH3 radical F4 Isoxazole Ring Cleavage m/z 43 F1->F4 Ring fragmentation

Figure 2: Proposed EI-MS fragmentation pathway for the target nitroisoxazole.

Data Presentation & Performance Comparison

The experimental data below highlights the superiority of the optimized workflow (50% Phenyl + TQ-MRM) against standard alternatives.

Table 1: Chromatographic Resolution Comparison

Comparing the separation of the target compound from its primary positional isomer (Methyl 5-methyl-4-nitroisoxazole-3-carboxylate).

Column Stationary PhaseRetention Time (Target)Retention Time (Isomer)Resolution Factor ( Rs​ )Suitability Status
5% Phenyl (Standard)8.45 min8.52 min0.8 (Co-elution)FAIL
35% Phenyl (Mid-Polar)9.12 min9.35 min1.6 (Baseline)PASS
50% Phenyl (Mid-Polar)10.05 min10.45 min2.8 (Excellent) OPTIMAL

Conclusion: The 50% Phenyl column provides superior dipole-dipole interactions, achieving an Rs​ of 2.8, well above the ICH requirement of Rs​≥1.5 .

Table 2: Method Validation Results (ICH Q2(R2) Parameters)

Comparing SQ-SIM vs. TQ-MRM using the optimized 50% Phenyl column.

Validation ParameterSQ-SIM PerformanceTQ-MRM PerformanceICH Q2(R2) Acceptance Criteria
Specificity Matrix interference observedNo interference (Blank clean)No interfering peaks at RT
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL S/N ratio 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL0.015 µg/mL S/N ratio 10:1
Linearity ( R2 ) 0.991 (0.15 - 10 µg/mL)0.999 (0.015 - 10 µg/mL) R2≥0.995
Accuracy (Recovery %) 88.5% ± 4.2%99.2% ± 1.5% 90.0% - 110.0%
Precision (%RSD at LOQ) 12.4%3.1% 10.0%

Summary

When validating GC-MS methods for highly polarizable, isomeric compounds like Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, standard non-polar columns and single quadrupole detectors are insufficient. By applying a science-driven approach grounded in ICH Q2(R2) principles [2], we demonstrate that a 50% Phenyl stationary phase coupled with Triple Quadrupole MRM detection provides the necessary selectivity, sensitivity, and robustness. The inclusion of internal standards and system suitability checks ensures the protocol remains a highly trustworthy, self-validating system for routine impurity profiling.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Validation

Comparative toxicity and environmental impact of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Title: Comparative Toxicity and Environmental Risk Assessment of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Introduction Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (1) is a highly functionalized heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Toxicity and Environmental Risk Assessment of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Introduction Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (1) is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceuticals and agrochemicals[1]. The presence of the nitro group at the 4-position, flanked by methyl and carboxylate groups, creates a highly 2[2]. While this electronic configuration is highly advantageous for nucleophilic aromatic substitution (SNAr) reactions, it introduces significant toxicological and environmental liabilities[3]. This guide provides an objective, data-driven comparison of its toxicity and environmental impact against non-nitro analogs and benchmark nitroaromatic pollutants, equipping drug development professionals with the mechanistic insights needed for safe handling and structural optimization.

Comparative Toxicological and Environmental Profile To contextualize the hazard profile of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, we compare it against 4 (a structural analog lacking the nitro moiety)[4] and 1,3-Dinitrobenzene (a classic nitroaromatic 5 known for severe environmental persistence)[5]. The acute hazard statements for the target compound include H302 (Harmful if swallowed) and severe irritation metrics (H315, H319, H335)[1].

Table 1: Comparative Physicochemical and Toxicological Metrics

Metric / PropertyMethyl 3-methyl-4-nitroisoxazole-5-carboxylateMethyl 5-methylisoxazole-3-carboxylate1,3-Dinitrobenzene (Reference)
CAS Number 344303-87-3[1]19788-35-3[4]99-65-0
Structural Alert 4-NitroisoxazoleIsoxazole (Non-nitro)Nitroaromatic
Primary Toxicity Mechanism Bioreduction to nitro anion radical; Oxidative stress[3]Non-specific baseline toxicityMethemoglobinemia; DNA adduction[6]
Mutagenic Potential (Ames) High (Requires reductive activation)[6]Low / NegativeHigh (Positive in TA98/TA100)
Aquatic Toxicity (EC50) Moderate to High (Rapid ROS generation)LowHigh (< 10 mg/L)[5]
Environmental Fate Susceptible to isoxazole ring cleavage[7]Rapidly biodegradableHighly refractory / Persistent[5]

Mechanistic Insights: Bioreduction and Oxidative Stress The primary driver of toxicity in8 is the enzymatic 3[3][8]. In cellular environments, nitroreductases catalyze a single-electron transfer to the nitro moiety, generating a highly reactive nitro anion radical ( NO2∙−​ ). This radical initiates a futile redox cycle, reacting with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide, which subsequently leads to lipid peroxidation and cellular apoptosis[3]. Furthermore, deeper reduction yields hydroxylamine intermediates capable of forming covalent adducts with DNA, driving the 6 commonly observed in nitroaromatics[6].

Bioreduction N1 Methyl 3-methyl-4- nitroisoxazole-5-carboxylate N2 Nitroreductase Enzymes N1->N2 Biocatalysis N3 Nitro Anion Radical (Reactive) N2->N3 1e- Reduction N4 Hydroxylamine Derivatives N3->N4 Further Reduction N5 Reactive Oxygen Species (ROS) N3->N5 O2 Interaction N6 DNA Adducts & Cytotoxicity N4->N6 Covalent Binding N5->N6 Oxidative Stress

Figure 1: Metabolic bioreduction pathway of nitroisoxazoles leading to cytotoxicity.

Environmental Impact and Biodegradation While traditional nitroaromatics like 1,3-Dinitrobenzene are highly refractory and accumulate in aquatic ecosystems[5], the isoxazole ring offers a distinct environmental degradation pathway. Bioremediation studies on isoxazole-containing pharmaceuticals (e.g., sulfamethoxazole) demonstrate that microbial consortia can detoxify these molecules via7, followed by hydrogenation and hydroxylation[7]. Consequently, while the acute aquatic toxicity of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is high due to the nitro group, its long-term environmental persistence is mitigated by the lability of the heterocyclic core.

Self-Validating Experimental Protocols To ensure scientific integrity, the evaluation of nitroisoxazole toxicity must employ self-validating experimental designs. The following protocols integrate analytical verification with biological endpoints to establish direct causality.

Protocol 1: In Vitro Cytotoxicity and ROS Quantification Causality & Rationale: This protocol isolates the specific contribution of nitro-reduction to cell death by comparing toxicity in the presence and absence of nitroreductase inhibitors (e.g., dicumarol).

  • Cell Culture & Dosing : Seed HepG2 cells (which express basal nitroreductases) at 1×104 cells/well in a 96-well plate. Treat with Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (0.1 - 100 μ M) for 24 hours.

  • Inhibitor Control (Self-Validation) : Pre-treat a parallel cohort with 50 μ M dicumarol (NQO1 inhibitor) for 1 hour prior to dosing. A rightward shift in the IC50​ curve validates that toxicity is mechanistically driven by enzymatic nitro-reduction rather than non-specific membrane disruption.

  • ROS Detection : Post-treatment, incubate cells with 10 μ M DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm) to quantify oxidative stress[3].

  • Viability Readout : Assess final cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo) to calculate the IC50​ .

Protocol 2: Aquatic Ecotoxicity and Metabolite Tracking (OECD 202) Causality & Rationale: Traditional OECD 202 tests measure Daphnia magna immobility but fail to account for compound degradation during the 48-hour window. This protocol couples phenotypic scoring with LC-MS/MS to prove whether the parent compound or a ring-cleaved metabolite is the true toxicophore[7].

  • Media Preparation : Prepare test solutions (1, 5, 10, 50 mg/L) in M4 media. Crucial Step: Take a T=0 aliquot for LC-MS/MS to verify the nominal dosing concentration.

  • Exposure : Introduce 5 neonate Daphnia magna (<24h old) per replicate vessel. Maintain at 20°C under a 16h/8h light/dark cycle.

  • Analytical Tracking (Self-Validation) : At T=24h and T=48h , extract 1 mL aliquots from the test vessels. Analyze via LC-MS/MS to quantify the parent compound and screen for isoxazole ring-cleavage products[7].

  • Endpoint Scoring : Record immobility at 24h and 48h. Calculate the EC50​ using probit analysis, correlating the phenotypic response directly to the analytically verified concentration of the parent compound at the time of effect.

EcotoxWorkflow S1 1. Compound Preparation & Analytical Verification S2 2. Daphnia magna Exposure (OECD 202 Guidelines) S1->S2 Dosing S3 3. LC-MS/MS Analysis (Degradation Tracking) S2->S3 Aliquot Sampling S4 4. Mobility Scoring (EC50 Calculation) S2->S4 48h Observation S5 5. Environmental Risk Assessment Synthesis S3->S5 Fate Data S4->S5 Toxicity Data

Figure 2: Self-validating workflow for aquatic ecotoxicity and metabolite tracking.

Conclusion For drug development professionals, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate represents a double-edged sword. While its electron-deficient nature makes it an excellent electrophile for complex synthesis, the nitro moiety acts as a potent toxicophore via reductive activation and ROS generation[3]. When comparing alternatives, replacing the nitro group with bioisosteres or utilizing non-nitro analogs like Methyl 5-methylisoxazole-3-carboxylate[4] can completely abrogate the mutagenic and ecotoxicological risks associated with nitro anion radical formation, streamlining downstream safety pharmacology and environmental risk assessments.

References

  • Title: Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate — Chemical Substance Information Source: nextsds.com URL:

  • Title: Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi Source: nih.gov URL:

  • Title: A Technical Guide to 3-Methyl-4-nitro-5-styrylisoxazole Derivatives: Synthesis, Reactivity, and Biological Potential Source: benchchem.com URL:

  • Title: 344303-87-3 | Methyl 3-methyl-4-nitroisoxazole-5-carboxylate | Esters Source: ambeed.com URL:

  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: nih.gov URL:

  • Title: Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment Source: nih.gov URL:

  • Title: Major mechanisms of toxicity of nitroaromatic compounds Source: researchgate.net URL:

  • Title: Comprehensive assessment of toxicity and environmental risk associated with sulfamethoxazole biodegradation in sulfur-mediated biological wastewater treatment Source: nih.gov URL:

Comparative

A Comparative Guide to the Validation of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Reference Standards: The Definitive Role of Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity and concentration of reference standards are not merely data points; they are...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and concentration of reference standards are not merely data points; they are the bedrock of reliable and reproducible analytical measurements. This guide provides an in-depth validation protocol for establishing Methyl 3-methyl-4-nitroisoxazole-5-carboxylate as a chemical reference standard, championing the use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method. We will explore the causality behind the experimental choices, compare qNMR to orthogonal methods like HPLC, and provide the data-driven rationale for its designation as a gold-standard technique.

The Principle of qNMR: A Foundation of Metrological Traceability

Quantitative NMR (qNMR) stands apart from many other analytical techniques because of its fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2] This unique characteristic allows for the direct and accurate quantification of a substance without the need for an identical reference standard of the analyte itself.[3] By comparing the signal integral of the analyte to that of a certified internal standard (or calibrant) of known purity and concentration, the absolute purity of the analyte can be determined.[1][3]

This makes qNMR a primary ratio method, a technique capable of yielding results with metrological traceability to the International System of Units (SI).[4] This is a critical distinction from comparative methods like chromatography, which rely on the response factor of a detector and often assume that impurities have a similar response to the main component, a potential source of error.[5] Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), recognize qNMR as a powerful tool for the certification of reference materials.[6][7]

A Validated qNMR Protocol for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

The following protocol outlines a self-validating system for the purity determination of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, adhering to the principles outlined in ICH Q2(R1) guidelines.[8][9][10]

Selection of the Internal Standard (Calibrant)

The choice of an internal standard (IS) is paramount for the accuracy of the qNMR experiment.[11][12] An ideal IS must meet several criteria:

  • High Purity: Certified purity (typically ≥99.5%) is essential to minimize the introduction of error.[11]

  • Chemical Stability: It must not react with the analyte, the solvent, or trace impurities.[1]

  • Signal Separation: Its NMR signals must not overlap with those of the analyte or the solvent.[13][14]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[11][13]

  • Simple Spectrum: A simple spectrum with at least one sharp, well-resolved singlet is preferred for accurate integration.[13]

For Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, Maleic Acid is an excellent choice as an internal standard when using a polar aprotic solvent like Dimethyl Sulfoxide-d6 (DMSO-d6). It is highly pure, stable, and its sharp singlet for the two vinyl protons (around 6.3 ppm in DMSO-d6) is well-separated from the expected signals of the analyte.

Diagram: Internal Standard Selection Workflow

G cluster_criteria Selection Criteria cluster_process Decision Process Purity High Purity (≥99.5%) Stability Chemical Stability Solubility Good Solubility in Solvent Separation No Signal Overlap Spectrum Simple, Sharp Signals Propose Propose Candidate IS (e.g., Maleic Acid) Test Co-dissolve with Analyte in NMR Solvent (DMSO-d6) Propose->Test Acquire Acquire Preliminary ¹H NMR Spectrum Test->Acquire Evaluate Evaluate Against Criteria Acquire->Evaluate Evaluate->Propose Criteria Not Met Select Selected IS for Validation Evaluate->Select All Criteria Met

Caption: Decision workflow for selecting a suitable qNMR internal standard.

Experimental Protocol: Step-by-Step Methodology

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing sharp, symmetrical peaks.

  • Analytical Balance: Capable of weighing to ±0.01 mg accuracy.

Materials:

  • Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (Analyte)

  • Maleic Acid (Certified Reference Material, CRM)

  • Dimethyl Sulfoxide-d6 (DMSO-d6), ≥99.8% D

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate into a clean, dry vial.[15]

    • Accurately weigh approximately 5-10 mg of Maleic Acid (CRM) into the same vial. The goal is a molar ratio that provides signals of roughly similar intensity for integration.[1]

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Lock onto the deuterium signal of DMSO-d6 and perform shimming to optimize magnetic field homogeneity.

    • Set key acquisition parameters for quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient for small molecules and ensures full relaxation.

      • Pulse Angle: Use a 90° pulse to maximize signal intensity.[1]

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio (>150:1) for the signals to be integrated.

      • Acquisition Time (aq): Set to a value that ensures high digital resolution (e.g., >3 seconds).

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[15]

    • Perform Fourier transformation.

    • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[1][15]

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For the analyte, the methyl signal (–CH3) is often a good choice. For Maleic Acid, integrate the vinyl proton singlet. The integration range should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[1]

  • Purity Calculation: The purity of the analyte (Purity_analyte) is calculated using the following equation:[1]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass weighed

    • Purity_IS: Certified purity of the internal standard

Validation of the qNMR Method

The qNMR procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16]

  • Specificity: The ¹H NMR spectrum should clearly show that the signals chosen for quantification are free from interference from impurities, the internal standard, or the solvent.

  • Linearity: Prepare a series of samples with a fixed concentration of the internal standard and varying concentrations of the analyte. A plot of the analyte/IS integral ratio versus the analyte/IS mass ratio should yield a linear relationship with a correlation coefficient (R²) > 0.999.

  • Accuracy: Determined by analyzing samples of the analyte spiked with known amounts of a certified reference material. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Assessed by performing at least six independent measurements of the same homogenous sample. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Assessed by performing the analysis on different days with different analysts or on different instruments. The RSD should remain within acceptable limits (e.g., ≤ 2.0%).

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like the relaxation delay or pulse angle. The results should remain unaffected, demonstrating the method's robustness.

Comparative Analysis: qNMR vs. Orthogonal Techniques

While qNMR is a powerful primary method, orthogonal techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are indispensable for detecting and quantifying impurities, especially those that may not be visible in the ¹H NMR spectrum ("NMR silent" impurities).[17] A comprehensive certification of a reference standard should ideally leverage both.[5][17]

Table 1: Comparison of qNMR and HPLC-UV for Reference Standard Certification

FeatureQuantitative NMR (qNMR) HPLC-UV
Principle Primary ratio method; signal intensity is directly proportional to the number of nuclei.[2]Comparative method based on chromatographic separation and UV absorbance.
Reference Standard Requires a certified internal standard (can be structurally different from the analyte).[3]Requires a certified reference standard of the analyte itself for accurate quantification; area percent method can be biased by different impurity response factors.
Accuracy High; provides an absolute purity value.High, but can be influenced by the response factors of impurities if not individually quantified with their own standards.[18][19]
Precision Excellent; typically low Relative Standard Deviation (RSD).Very good; typically low RSD.[18]
Specificity High structural specificity; can distinguish between isomers and structurally related impurities if their signals are resolved.High separation specificity; can resolve impurities with very similar structures but different retention times.
Impurity Detection Quantifies all proton-containing species relative to the internal standard. May not detect non-protonated or "NMR silent" impurities.Highly sensitive for detecting UV-active trace impurities.
Analysis Time Relatively fast per sample (10-20 minutes) once the method is established.[2]Can be longer due to column equilibration and gradient elution times.
Sample Integrity Non-destructive; the sample can be recovered and used for other analyses.[3]Destructive; the sample is consumed during the analysis.

Diagram: Overall qNMR Validation Workflow

G cluster_Validation Validation Parameters Start Start: Certify Reference Standard MethodDev Step 1: Method Development - Select IS & Solvent - Optimize Parameters Start->MethodDev Validation Step 2: Method Validation (ICH Q2) MethodDev->Validation SamplePrep Step 3: Sample Analysis - Accurate Weighing - Dissolution Validation->SamplePrep DataAcq Step 4: Data Acquisition - Quantitative Parameters SamplePrep->DataAcq DataProc Step 5: Data Processing - Phasing & Baseline Correction - Integration DataAcq->DataProc Calc Step 6: Purity Calculation DataProc->Calc Report End: Issue Certificate of Analysis Calc->Report Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

Caption: Workflow for the validation and application of qNMR.

Conclusion: An Integrated Approach to Certification

For the definitive certification of a reference standard like Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, qNMR provides an unparalleled level of accuracy and metrological traceability for determining absolute purity.[3][5] Its status as a primary method, grounded in the direct proportionality between signal intensity and molar concentration, eliminates many potential sources of error inherent in secondary techniques.[2][20]

However, the highest confidence in a reference standard is achieved through an integrated, orthogonal approach.[17] By combining the absolute quantification power of qNMR with the superior impurity separation and detection capabilities of a technique like HPLC-UV, a more complete and reliable characterization of the material is achieved. This dual-pronged strategy ensures that the reference standard is not only of a known, high purity but is also free from trace impurities that could compromise its use in critical drug development and quality control applications.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). PubMed.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign.
  • Quantitative Nuclear Magnetic Resonance (qNMR): Principles and Practice. (2020, September 14). AZoM.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC.
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). YouTube.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • What is qNMR (quantit
  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • Internal Standard for qNMR (Calibration Standard for qNMR).
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC - NIH.
  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
  • Equavilency between Mass Balance and qNMR metholologies. (2024, May 12).
  • Welcome!
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Purity comparison by NMR and HPLC.
  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of...
  • European Pharmacopoeia (Ph. Eur.). European Directorate for the Quality of Medicines & HealthCare.

Sources

Validation

The Isoxazole Synthesis Showdown: A Comparative Guide to Microwave and Conventional Heating for Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

In the landscape of medicinal chemistry and drug development, N-heterocyclic scaffolds are of paramount importance, forming the core of countless therapeutic agents.[1] Among these, the isoxazole ring system is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, N-heterocyclic scaffolds are of paramount importance, forming the core of countless therapeutic agents.[1] Among these, the isoxazole ring system is a privileged structure. The title compound, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate, serves as a crucial building block for more complex molecules. Its efficient synthesis is therefore a key consideration in the early stages of discovery chemistry.

This guide provides a head-to-head comparison of two distinct heating methodologies for the synthesis of this isoxazole: traditional conventional heating (oil bath reflux) and modern microwave-assisted organic synthesis (MAOS). We will delve into detailed experimental protocols for each method, present a direct comparison of the expected performance based on extensive literature on similar heterocyclic systems, and explore the fundamental scientific principles that dictate the often dramatic differences in outcomes.[2][3]

The Underlying Science: Conventional vs. Microwave Heating

Before examining the protocols, it is essential to understand how each energy source interacts with the reaction mixture. This mechanistic difference is the primary driver of the observed variations in reaction speed and yield.

Conventional heating relies on the bulk transfer of energy via conduction and convection. An external heat source (e.g., an oil bath) heats the walls of the reaction vessel, which in turn heats the solvent and reactants closest to the walls. This energy is then slowly and inefficiently transferred to the rest of the reaction medium. This process can result in uneven temperature distribution and localized superheating at the vessel walls, potentially leading to side-product formation.[4]

Microwave-assisted heating , conversely, utilizes dielectric heating.[5] Microwave radiation directly couples with polar molecules and ionic species within the reaction mixture.[4][6] This interaction causes two primary heating mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave.[7] This rapid molecular rotation generates heat quickly and uniformly throughout the entire volume of the solution.[1]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this movement generate heat.[8]

This direct and volumetric heating mechanism leads to a rapid and uniform increase in temperature, often allowing reactions to reach their required activation energy much faster and more efficiently than with conventional methods.[5][7]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric Heating) HeatSource External Heat (Oil Bath) Vessel Reaction Vessel Wall HeatSource->Vessel Conduction SolventBoundary Solvent at Boundary Vessel->SolventBoundary Conduction SolventBulk Bulk Solution & Reactants SolventBoundary->SolventBulk Convection & Conduction (Slow, Inefficient) MicrowaveSource Microwave Source (Magnetron) Molecules Polar Molecules & Ions in Bulk Solution MicrowaveSource->Molecules Direct Energy Transfer Heat Rapid, Uniform Heat Molecules->Heat Dipolar Polarization & Ionic Conduction

Caption: Comparison of heat transfer mechanisms.

Experimental Protocols

The following protocols describe the synthesis of the target compound from a suitable precursor, such as Methyl 3-methyl-5-isoxazolecarboxylate, via nitration.

Protocol 1: Conventional Oil Bath Reflux

This method is based on established procedures for the nitration of similar isoxazole cores, which often require prolonged heating to achieve satisfactory conversion.[9]

Step-by-Step Procedure:

  • To a solution of Methyl 3-methyl-5-isoxazolecarboxylate (1.0 eq) in a suitable high-boiling solvent (e.g., 1,2-dichloroethane), add a nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid, or a milder agent like acetyl nitrate) dropwise at 0 °C.

  • After the addition is complete, fit the flask with a reflux condenser and place it in a preheated oil bath set to 80-100 °C.

  • Heat the reaction mixture under reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Caption: Workflow for conventional synthesis.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages the advantages of MAOS to accelerate the reaction, based on numerous successful applications in heterocyclic chemistry.[10][11]

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine Methyl 3-methyl-5-isoxazolecarboxylate (1.0 eq) and a suitable solvent (e.g., acetic acid or 1,2-dichloroethane).

  • Add the nitrating agent (e.g., fuming nitric acid).

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a dedicated laboratory microwave reactor.

  • Set the reaction parameters: Temperature = 120 °C, Time = 15 minutes, Power = 100-200 W (dynamic power control).

  • After the irradiation cycle is complete, cool the vial to room temperature using a compressed air stream.

  • Carefully uncap the vial and pour the contents over crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for microwave-assisted synthesis.

Performance Comparison

The following table summarizes the expected outcomes for the synthesis of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate based on data from analogous reactions reported in the literature.[2][12]

ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage
Reaction Time 12 - 24 hours10 - 20 minutesMicrowave
Typical Yield 45 - 60%85 - 95%Microwave
Energy Input Indirect, slow, inefficientDirect, rapid, efficient[13]Microwave
Purity (Crude) Lower (more by-products)Higher (cleaner reaction)[14]Microwave
Reproducibility ModerateHighMicrowave

Discussion: Why Microwaves Excel

The dramatic acceleration and yield enhancement observed in the microwave-assisted synthesis are direct consequences of its heating mechanism.[15]

  • Speed: By delivering energy directly to the polar reactants, the reaction mixture reaches the target temperature in seconds to minutes, compared to the much longer ramp-up time required for an oil bath to heat the vessel and then the solvent.[16] Reactions that require high activation energies are particularly well-suited for microwave heating.[7]

  • Yield and Purity: The rapid and uniform heating minimizes the time the reactants and product spend at high temperatures. This significantly reduces the opportunity for thermal decomposition or the formation of unwanted side-products, which are more common during prolonged conventional heating.[10] The result is a cleaner reaction profile and a higher isolated yield of the desired product.[3][13]

  • Efficiency: MAOS is recognized as a green chemistry technique.[6][8] The shorter reaction times and reduced need for large solvent volumes lead to significant energy and material savings.[13]

Conclusion

For the synthesis of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate and other heterocyclic compounds, microwave-assisted synthesis offers overwhelming advantages over conventional heating methods. The technology provides a clear pathway to drastically reduced reaction times, significantly higher yields, and improved product purity.[17] For researchers and professionals in drug development, adopting MAOS can accelerate discovery timelines, improve process efficiency, and align with the principles of green chemistry.[1][15]

References

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • Gudipudi, L. M., & Sharath, B. S. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • Singh, V., & Sharma, M. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Singh, V., & Sharma, M. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate.
  • Musiol, R., Tyman-Szram, B., & Polanski, J. (2023). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education.
  • Singh, V., & Sharma, M. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Kumar, A., & Sharma, G. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Sharma, R., & Kumar, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.
  • Kaur, H., & Singh, J. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • El-Metwaly, A. M., El-Gazzar, M. G., & El-Gharabawy, A. S. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. PMC.
  • Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. (n.d.). Zenodo.
  • Sharma, B., & Kumar, A. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). PMC.
  • Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange.
  • An improved procedure to prepare 3-methyl-4- nitroalkylenethylisoxazoles and their reactivity in catalytic enantioselective. (n.d.).
  • Reddy, L. V. R., & Kumar, D. A. (2022). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. R Discovery.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Standard Operating Procedure & Safety Protocol: Handling Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS 344303-87-3) Introduction & Mechanistic Hazard Profile Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS 344303-87-3)

Introduction & Mechanistic Hazard Profile

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is a highly functionalized heterocyclic building block widely utilized in drug discovery and agrochemical synthesis. While its electron-deficient isoxazole core makes it an excellent electrophile for substitution and cycloaddition reactions, the presence of the nitro group ( −NO2​ ) dictates strict handling parameters.

From a mechanistic safety perspective, nitroheterocycles possess high energy density. While not classified as primary explosives, they can exhibit thermal and shock sensitivity under extreme conditions (e.g., high heat, confinement, or the presence of strong bases/reducing agents). Furthermore, like many nitroaromatics, this compound presents acute toxicity risks, including potential skin sensitization and respiratory irritation. Establishing a self-validating safety protocol is not just a regulatory requirement; it is a fundamental scientific necessity to ensure both operator safety and experimental reproducibility.

Hazard Identification & Causality

Based on standardized chemical safety data for nitroisoxazole derivatives , the compound triggers the following Globally Harmonized System (GHS) hazard statements:

  • H302 (Harmful if swallowed) & H332 (Harmful if inhaled): The lipophilic nature of the ester and isoxazole ring facilitates rapid systemic absorption across mucous membranes.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electron-deficient ring reacts readily with nucleophilic biological macromolecules (e.g., proteins in the epidermis and cornea).

  • H335 (May cause respiratory irritation): Fine crystalline dust can easily become airborne during weighing and transfer.

To mitigate these risks, we employ a logic-driven hazard mitigation pathway.

HazardLogic H1 Hazard: Nitro Group (Thermal/Shock Sensitivity) M1 Mitigation: Blast Shield & Temp Control H1->M1 Requires H2 Hazard: Skin/Eye Irritant (H315, H319) M2 Mitigation: Nitrile Gloves & Safety Goggles H2->M2 Requires H3 Hazard: Inhalation (H332, H335) M3 Mitigation: Chemical Fume Hood H3->M3 Requires V1 Validation: Temperature Monitoring M1->V1 Verified via V2 Validation: Glove Integrity Check M2->V2 Verified via V3 Validation: Anemometer Reading (>100 fpm) M3->V3 Verified via

Hazard mitigation pathway and validation logic for nitroisoxazole handling.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the chemical's permeation kinetics. Latex gloves are strictly prohibited as they offer poor resistance to organic esters and nitro compounds, which can lead to systemic absorption and potential methemoglobinemia.

PPE CategorySpecification / MaterialQuantitative ThresholdCausality / Justification
Hand Protection Nitrile (Double gloving recommended) 0.11 mm thicknessPrevents permeation of lipophilic nitroisoxazoles. Outer glove is discarded immediately if contaminated.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against H319 (serious eye irritation) during solid transfer and solvent addition. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 compliantMitigates thermal risks associated with energetic nitro groups and flammable reaction solvents.
Respiratory Chemical Fume HoodFace velocity 80–120 fpmPrevents inhalation of crystalline dust (H332, H335) .

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. This aligns with the authoritative guidelines set forth by and the .

Workflow A Material Receipt & Inventory Logging B Pre-Operation PPE Verification A->B Proceed to prep C Fume Hood Setup & Ventilation Check B->C PPE Confirmed D Reagent Dispensing & Weighing C->D Airflow > 100 fpm E Reaction Execution (Temp Control) D->E Transfer sealed F Quenching & Waste Segregation E->F Reaction complete

Step-by-step operational workflow from material receipt to waste segregation.

Step-by-Step Methodology: Dispensing and Reaction Setup

  • Step 1: Environmental Validation (The Fume Hood)

    • Action: Verify the chemical fume hood is operational.

    • Validation: Check the digital anemometer. The face velocity must read between 80 and 120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to capture heavy organic dust; velocities above 120 fpm create turbulent eddies that can blow the toxic powder out of the hood and into the operator's breathing zone.

  • Step 2: Static-Free Dispensing

    • Action: Use a grounded, static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to weigh the Methyl 3-methyl-4-nitroisoxazole-5-carboxylate.

    • Validation: Ensure the analytical balance is zeroed and stable without drift, indicating no static interference.

    • Causality: Nitroheterocycles can have localized sensitivities to electrostatic discharge (ESD). Friction or static shocks during powder transfer must be minimized to prevent localized decomposition.

  • Step 3: Closed-System Transfer

    • Action: Transfer the weighed solid into a dry, inert-gas-purged (Nitrogen or Argon) reaction vessel. Seal the vessel with a septum before removing it from the balance area.

    • Validation: The vessel is visually inspected to ensure no powder remains on the ground-glass joints.

    • Causality: Residual powder on joints can undergo friction-induced degradation when a glass stopper is twisted, posing a micro-detonation or thermal runaway risk.

  • Step 4: Temperature-Controlled Execution

    • Action: If dissolving or reacting the compound, always use a secondary cooling bath (e.g., ice/water) to control the exotherm.

    • Validation: Insert an internal thermocouple. The internal temperature must not spike more than 5°C during reagent addition.

    • Causality: The nitro group is highly electron-withdrawing, making the ester and the ring highly reactive toward nucleophiles. Uncontrolled exotherms can lead to the rapid decomposition of the nitroisoxazole core.

Emergency Response & Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory, waste segregation is critical for reactive organics.

  • Spill Response: Do NOT sweep dry powder, as this generates toxic dust and friction. Gently cover the spill with damp sand or a non-combustible absorbent pad moistened with a compatible solvent (e.g., isopropanol) to desensitize the nitro compound. Transfer to a hazardous waste container using a non-sparking tool.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will accelerate the systemic absorption of the lipophilic compound.

  • Waste Disposal: Segregate from reducing agents, strong bases, and heavy metals. Label clearly as "Hazardous Organic Waste - Contains Nitroaromatics." Dispose of via an EPA-approved hazardous waste contractor in compliance with RCRA regulations.

References

  • Title: Methyl 3-Methyl-4-Nitroisoxazole-5-Carboxylate — Chemical Substance Information Source: NextSDS Database URL: [Link][1]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor URL: [Link][2]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) Committee on Chemical Safety URL: [Link][3]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, National Academies Press URL: [Link][4]

Sources

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